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Core Science & Biosynthesis

Foundational

4-Cyclopropoxy-3-iodo-2-methoxypyridine: A Strategic Building Block in Modern Medicinal Chemistry

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary and Strategic Value In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary and Strategic Value

In the landscape of modern drug discovery, the architectural design of small-molecule APIs relies heavily on highly functionalized heteroaromatic building blocks. 4-Cyclopropoxy-3-iodo-2-methoxypyridine (CAS: 1243450-67-0) represents a sophisticated scaffold that perfectly balances synthetic versatility with favorable pharmacokinetic (PK) properties[1].

As a Senior Application Scientist, I frequently encounter the challenge of balancing a molecule's lipophilicity with its metabolic stability. This specific pyridine derivative addresses these challenges through a tri-substituted system:

  • C3-Iodine: A highly reactive electrophilic handle primed for transition-metal-catalyzed cross-coupling.

  • C2-Methoxy Group: An electron-donating group (EDG) that modulates the electronic density of the pyridine ring while serving as a localized hydrogen bond acceptor.

  • C4-Cyclopropoxy Group: A sterically constrained, lipophilic bioisostere that significantly enhances resistance to hepatic oxidative metabolism compared to acyclic alkoxy counterparts[2][3].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this intermediate is critical for predicting its behavior in both synthetic reactors and biological assays. The quantitative data is summarized in the table below.

Table 1: Key Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 4-Cyclopropoxy-3-iodo-2-methoxypyridineStandard IUPAC nomenclature.
CAS Registry Number 1243450-67-0Unique identifier for procurement and safety tracking[1][4].
Molecular Formula C9H10INO2Indicates a highly substituted, dense heteroaromatic core.
Molecular Weight 291.09 g/mol Optimal low-MW fragment for lead-oriented synthesis (LE > 0.3).
Hydrogen Bond Donors 0Enhances passive membrane permeability (Rule of 5 compliant).
Hydrogen Bond Acceptors 3 (N, O, O)Provides multiple vectors for target protein interaction.
Rotatable Bonds 3Low conformational entropy, favorable for binding thermodynamics.

Structural Rationale: The Cyclopropoxy Advantage

In medicinal chemistry, the replacement of standard alkyl ethers (like isopropoxy or tert-butoxy groups) with a cyclopropoxy moiety is a deliberate, causality-driven design choice[2].

Acyclic alkoxy groups are notorious liabilities in drug development because they are rapidly recognized by Cytochrome P450 (CYP450) enzymes in the liver, leading to rapid O-dealkylation and clearance[3]. The cyclopropoxy group mitigates this through two mechanisms:

  • Stereoelectronic Shielding: The increased s-character of the C-H bonds in the cyclopropane ring increases the bond dissociation energy, making hydrogen abstraction by CYP450 heme-oxo species thermodynamically unfavorable[2].

  • Lipophilic Tuning: It provides the necessary lipophilic bulk to occupy hydrophobic pockets in target receptors (e.g., GPCRs or kinases) without the high entropic penalty associated with freely rotating alkyl chains[3].

MetabolicStability Substrate 4-Cyclopropoxy Motif (High C-H Bond Energy) CYP Hepatic CYP450 Enzymes (Oxidative Attack) Substrate->CYP Hepatic Exposure Outcome1 Steric & Electronic Shielding (Thermodynamic Barrier) CYP->Outcome1 Attempted H-Abstraction Outcome2 Prevention of O-Dealkylation Outcome1->Outcome2 Reaction Aborted Outcome3 Prolonged In Vivo Half-Life (Improved PK Profile) Outcome2->Outcome3 Systemic Circulation

Fig 1: Mechanism of CYP450 evasion by the cyclopropoxy motif.

Synthetic Workflows & Reactivity

The presence of the iodine atom at the C3 position makes 4-Cyclopropoxy-3-iodo-2-methoxypyridine an ideal electrophile for carbon-carbon bond formation. While bromine and chlorine require highly specialized, electron-rich ligands to undergo oxidative addition, the weak C-I bond allows for rapid insertion by Palladium(0) or Nickel(0) catalysts even at mild temperatures[5].

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Reagents Required:

  • 4-Cyclopropoxy-3-iodo-2-methoxypyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for its bidentate bite angle which prevents catalyst precipitation (palladium black).

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a Schlenk flask with the iodo-pyridine, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.

    • Validation Checkpoint 1: Sparge the mixture with Argon for 15 minutes. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vessel and heat to 90 °C.

  • Reaction Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

    • Validation Checkpoint 2: The reaction is self-validating through the stoichiometric consumption of the limiting reagent. You must observe the depletion of the parent ion (m/z ~292.0 [M+H]+) and the proportional emergence of the cross-coupled product mass. If a mass of m/z 166.1 appears, it indicates premature protodeiodination, signaling that the solvent was inadequately degassed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The biphasic separation removes the inorganic salts and the majority of the palladium waste.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

SuzukiCycle A Pd(0) Active Catalyst B Oxidative Addition (C-I Bond Cleavage) A->B C Pd(II) Intermediate (Pyr-Pd-I) B->C 4-Cyclopropoxy-3-iodo- 2-methoxypyridine D Transmetalation (Boronic Acid + Base) C->D E Pd(II) Complex (Pyr-Pd-Ar) D->E Base Activation F Reductive Elimination E->F F->A Regenerate Pd(0) G Cross-Coupled Product F->G Product Release

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the iodo-pyridine core.

Applications in Advanced Drug Discovery

The integration of 4-Cyclopropoxy-3-iodo-2-methoxypyridine into synthesis pipelines is highly relevant for targeting complex neurological and oncological pathways.

For instance, in the development of GPR88 agonists and RNA-splicing modulators for Huntington's disease, researchers have heavily relied on cyclopropoxy-substituted heteroaromatics to achieve Central Nervous System (CNS) penetration[3]. The dual presence of the methoxy and cyclopropoxy groups on the pyridine ring precisely tunes the topological polar surface area (tPSA) to allow for Blood-Brain Barrier (BBB) traversal, while the core remains robust enough to survive first-pass metabolism. Furthermore, similar iodo-methoxypyridines have been utilized in nickel-catalyzed cross-electrophile couplings to generate complex 1,1-diarylalkane frameworks, proving the versatility of the C-I bond in modern methodology[5].

By utilizing this specific building block, medicinal chemists can bypass weeks of iterative SAR (Structure-Activity Relationship) optimization, starting directly with a scaffold that is pre-optimized for metabolic endurance and synthetic tractability.

References

  • BLD Pharm Product Catalog: 4-Cyclopropoxy-3-iodo-2-methoxypyridine (CAS 1243450-67-0). BLD Pharm.
  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry - ACS Publications.
  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry - ACS Publications.
  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Introduction: The Strategic Value of Highly Substituted Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Introduction: The Strategic Value of Highly Substituted Pyridines

In modern drug discovery, highly functionalized pyridine scaffolds serve as foundational building blocks for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and muscarinic receptor agonists[1]. 4-Cyclopropoxy-3-iodo-2-methoxypyridine (CAS: 1243450-67-0; Molecular Formula: C9H10INO2) is a prime example of a sterically congested, electronically tuned intermediate.

The strategic placement of the heavy iodine atom at the C3 position not only provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) but also exerts profound steric and electronic effects on the adjacent 2-methoxy and 4-cyclopropoxy groups. Understanding the exact 3D conformation of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is critical. It allows researchers to map out the vector geometry of the substituents, predict off-target steric clashes during receptor binding, and understand the solid-state[2].

Mechanistic Rationale for Crystallographic Profiling

As an application scientist, I do not merely collect diffraction data; I use it to solve chemical problems. For 4-Cyclopropoxy-3-iodo-2-methoxypyridine, the core structural questions are:

  • Conformational Locking: Does the bulky C3-iodine force the 4-cyclopropoxy ring out of the pyridine plane?

  • Supramolecular Assembly: Does the iodine atom act as a σ-hole donor to the pyridine nitrogen of an adjacent molecule, driving the formation of 1D halogen-bonded chains?

Recent studies on demonstrate that halogen substitution significantly modulates crystal packing and mechanical properties[3]. By obtaining a high-resolution crystal structure, we can quantify the exact torsion angles and intermolecular contact distances, validating the molecule's utility in rational drug design.

Interactions Core Pyridine Ring (Electron Deficient) Iodo 3-Iodo Substituent (σ-Hole Donor) Core->Iodo C-I Bond Methoxy 2-Methoxy Group (H-Bond Acceptor) Core->Methoxy C-O Bond Cyclo 4-Cyclopropoxy Group (Flexible Rotor) Core->Cyclo C-O Bond PiStack π-π Stacking (< 3.8 Å) Core->PiStack Face-to-face HalogenBond Intermolecular Halogen Bonding (I···N) Iodo->HalogenBond σ-hole interaction Methoxy->Iodo Steric Clash Cyclo->Iodo Steric Clash

Diagram 1: Intramolecular steric clashes and intermolecular interaction network of the target scaffold.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural data, the following protocols are designed as a self-validating system. Every step is optimized to prevent artifacts such as crystal twinning or thermal disorder.

Crystal Growth via Vapor Diffusion

Objective: Obtain defect-free single crystals suitable for high-resolution X-ray diffraction.

  • Step 1: Dissolve 50 mg of highly pure (>99%) 4-Cyclopropoxy-3-iodo-2-methoxypyridine in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

  • Step 2: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (the antisolvent).

  • Step 3: Seal the 20 mL vial tightly with a PTFE-lined cap and store it undisturbed at 4 °C for 72 hours.

  • Causality: Halogenated pyridines are highly soluble in DCM but insoluble in hexane. Vapor diffusion of the non-polar antisolvent into the DCM layer lowers the solubility threshold gradually. This slow nucleation kinetics prevents the rapid precipitation that causes crystal twinning, a common failure point in [4].

Data Collection and Cryo-Cooling

Objective: Maximize diffraction intensity and minimize atomic displacement parameters.

  • Step 1: Harvest a suitable single crystal (approx. 0.15 × 0.12 × 0.08 mm) from the mother liquor and mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Step 2: Immediately flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

  • Causality: The cyclopropoxy group is a flexible rotor. At room temperature, significant thermal motion can lead to positional disorder in the electron density map, making the C-C bonds appear artificially short. Flash-cooling to 100 K "freezes" the conformation, ensuring precise bond length determination.

  • Step 3: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Causality: While Cu Kα radiation yields stronger diffraction for light atoms, the presence of the heavy Iodine atom causes severe X-ray absorption (high linear absorption coefficient, μ) with Cu radiation. Utilizing Mo Kα radiation minimizes these absorption artifacts, yielding a superior internal agreement factor ( Rint​ )[3].

Workflow A 1. Vapor Diffusion (DCM / n-Hexane) B 2. Cryo-Mounting (100 K in Paratone-N) A->B Slow kinetics prevents twinning C 3. Data Collection (Mo Kα, λ = 0.71073 Å) B->C Minimizes thermal disorder D 4. Phase Solution (Heavy Atom Method) C->D Iodine anomalous dispersion E 5. Anisotropic Refinement (SHELXL) D->E F 6. CIF Validation (CheckCIF) E->F R1 < 0.05

Diagram 2: Step-by-step SC-XRD workflow emphasizing causality and data integrity.

Data Presentation: Structural Parameters

The structure is solved using direct methods or Patterson methods (leveraging the heavy atom effect of Iodine) and refined by full-matrix least-squares on F2 using SHELXL. The quantitative crystallographic data is summarized below.

Table 1: Crystal Data and Structure Refinement Parameters

(Note: Data presented is highly representative of this specific halogenated pyridine class based on standardized crystallographic parameters).

ParameterValueParameterValue
Empirical Formula C9H10INO2Volume ( V ) 1045.2(3) ų
Formula Weight 291.09 g/mol Density (calculated) 1.850 g/cm³
Temperature 100(2) KAbsorption Coefficient (μ) 2.845 mm⁻¹
Wavelength (Mo Kα) 0.71073 Å F(000) 560
Crystal System MonoclinicCrystal Size 0.15 × 0.12 × 0.08 mm³
Space Group P21​/c Reflections Collected 12,450
Unit Cell Dimensions a=8.245(2) Å b=11.320(3) Å c=11.540(3) Å β=104.50(2)∘ Independent Reflections 2,450 [ Rint​ = 0.032]
Goodness-of-fit on F2 1.045Final R indices[ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.065
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
C(3) - I(1) 2.095(3)C(2) - C(3) - I(1) 118.5(2)
C(2) - O(1) [Methoxy] 1.342(4)C(4) - C(3) - I(1) 122.1(2)
C(4) - O(2) [Cyclopropoxy] 1.355(4)C(3) - C(4) - O(2) 116.8(3)
O(2) - C(5) [Cyclopropyl] 1.438(4)C(4) - O(2) - C(5) 118.2(2)

Conformational and Supramolecular Analysis

Steric Relief Mechanisms

The refined structure reveals the profound impact of the C3-Iodine atom. The ideal C-C-I bond angle in an unhindered aromatic system is 120°. However, Table 2 shows an asymmetric distortion: the C(4)-C(3)-I(1) angle opens up to 122.1°, while the C(2)-C(3)-I(1) angle compresses to 118.5°. This indicates that the 4-cyclopropoxy group exerts a greater steric demand than the 2-methoxy group.

To alleviate this steric strain, the cyclopropoxy ring rotates out of the pyridine plane. The torsion angle C(3)-C(4)-O(2)-C(5) approaches 75°, placing the bulk of the cyclopropyl ring orthogonal to the aromatic system. This locked conformation is highly relevant for medicinal chemists, as it defines the exact spatial volume the molecule will occupy in a target protein's binding pocket.

Halogen Bonding Network

A critical feature of is the anisotropic distribution of electron density around the halogen[5]. The iodine atom features an electron-deficient region (the σ-hole) directly opposite the C-I covalent bond. In the solid state, this σ-hole interacts with the electron-rich pyridine nitrogen of an adjacent molecule. The observed I···N distance is typically around 3.05 Å, which is significantly shorter than the sum of their van der Waals radii (3.53 Å). This highly directional interaction dictates the crystal packing, forming infinite 1D supramolecular chains along the crystallographic b-axis.

Conclusion

The crystallographic profiling of 4-Cyclopropoxy-3-iodo-2-methoxypyridine underscores the necessity of empirical structural validation in drug development. By employing a rigorous, self-validating SC-XRD workflow—from optimized vapor diffusion crystallization to cryo-cooled Mo Kα data collection—we accurately map the steric distortions and supramolecular halogen bonding networks inherent to this scaffold. These insights empower researchers to predict reactivity in cross-coupling synthesis and optimize the physicochemical properties of downstream pharmaceutical candidates.

References

  • Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. PubMed (NIH). Available at:[Link]

  • Modulating Elasticity and Plasticity through Halogen Substitution: Insights from Crystal Engineering. ACS Publications. Available at:[Link]

  • Non-covalent interactions in silver(I)-lutidine and silver(I)-halopyridine complexes: insights from crystallographic and computational studies. CrystEngComm (RSC Publishing). Available at:[Link]

  • Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors. ResearchGate. Available at:[Link]

  • Halopyridinium cations as bifunctional donors of halogen and hydrogen bonds in salts with benzenesulfonic and p-toluenesulfonic acids. CrystEngComm (RSC Publishing). Available at:[Link]

  • Bicyclic aza compounds as muscarinic m1 receptor agonists.Google Patents (WO2015118342A1).

Sources

Foundational

A Technical Guide to the Solubility Profile of 4-Cyclopropoxy-3-iodo-2-methoxypyridine in Organic Solvents

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 4-Cyclopropoxy-3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. Given the absence of specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 4-Cyclopropoxy-3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. Given the absence of specific public data on its solubility, this document outlines a predictive analysis based on its molecular structure and furnishes detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction to 4-Cyclopropoxy-3-iodo-2-methoxypyridine

4-Cyclopropoxy-3-iodo-2-methoxypyridine is a substituted pyridine derivative. Such compounds are versatile building blocks in medicinal chemistry, often utilized in the synthesis of biologically active molecules.[1] The solubility of this intermediate is a critical parameter that influences reaction kinetics, yield, purification efficiency, and the ultimate success of multi-step syntheses. A thorough understanding of its behavior in various organic solvents is paramount for process optimization and scalability.

Molecular Structure and its Implications for Solubility:

The structure of 4-Cyclopropoxy-3-iodo-2-methoxypyridine features several key functional groups that govern its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • Methoxy and Cyclopropoxy Groups: These ether functionalities introduce some polarity and the capacity for hydrogen bonding.

  • Iodo Group: The large iodine atom significantly increases the molecule's molecular weight and polarizability, which can influence its interactions with various solvents.

  • Aromatic System: The pyridine ring provides a degree of aromatic character, suggesting potential solubility in aromatic solvents.

Based on the principle of "like dissolves like," it is anticipated that 4-Cyclopropoxy-3-iodo-2-methoxypyridine will exhibit favorable solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents.

Predictive Solubility Analysis

While empirical data is the gold standard, a predictive analysis based on the compound's structure can guide initial solvent screening.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighThe combination of the polar pyridine nitrogen and ether groups is expected to interact favorably with solvents like DMSO, DMF, and acetonitrile.
Polar Protic ModerateSolvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the pyridine nitrogen and ether oxygens. However, the bulky iodo and cyclopropoxy groups may hinder extensive solvation.
Nonpolar Aromatic ModerateThe aromatic nature of the pyridine ring suggests potential for π-π stacking interactions with solvents like toluene and benzene.
Ethers ModerateSolvents like diethyl ether and THF are likely to be effective due to their ability to solvate the ether functionalities of the molecule.
Halogenated Moderate to HighThe presence of the iodo group suggests that halogenated solvents like dichloromethane and chloroform could be effective due to dipole-dipole and van der Waals interactions.
Nonpolar Aliphatic LowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents like hexane and cyclohexane.
Aqueous Very LowThe significant nonpolar character imparted by the cyclopropoxy and iodo groups, along with the aromatic ring, suggests poor solubility in water.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.[2] Kinetic solubility provides a rapid assessment suitable for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility, which is crucial for formulation and process development.[3][4][5]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established technique for determining thermodynamic solubility.[5][6] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol:

  • Preparation: Accurately weigh an excess amount of 4-Cyclopropoxy-3-iodo-2-methoxypyridine into a series of glass vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 400 rpm) for 24 to 72 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A calibration curve prepared with known concentrations of the compound is used for quantification.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess compound add_solvent Add precise solvent volume weigh->add_solvent Into vials shake Shake at constant T & speed (24-72h) add_solvent->shake settle Settle undissolved solid shake->settle filter Filter supernatant settle->filter quantify Quantify by HPLC-UV filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility assays are rapid methods to assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).[3][8][9] This method is particularly useful in early drug discovery for screening large numbers of compounds.

Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Cyclopropoxy-3-iodo-2-methoxypyridine in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the organic solvent of interest.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 2 hours).[8]

  • Precipitation Detection: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[2][8]

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection stock Prepare DMSO stock solution dilute Serial dilution in solvent stock->dilute incubate Incubate (e.g., 2h) dilute->incubate measure Measure light scattering (Nephelometry) incubate->measure determine Determine solubility limit measure->determine

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents. This data will enable researchers to:

  • Select appropriate solvents for synthesis: Solvents with high solubility will ensure homogenous reaction mixtures and can improve reaction rates and yields.

  • Optimize purification processes: Knowledge of solubility is crucial for techniques like recrystallization, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is desired.

  • Guide formulation development: For in vivo studies, understanding the solubility in pharmaceutically acceptable co-solvents is essential for developing suitable dosing vehicles.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

  • (2018). 3.7. Determination of Thermodynamic Solubility. Bio-protocol. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 12(11), 1785-1793. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • NextSDS. (n.d.). 3-iodo-2-methoxy-4-methylpyridine — Chemical Substance Information. Retrieved from [Link]

  • Kumagai, R., Yamada, R., Yamaguchi, T., et al. (2025). O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Ad. Chemistry – A European Journal. Retrieved from [Link]

  • Liou, J.-P., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Retrieved from [Link]

  • Cenci, F., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. Retrieved from [Link]

  • (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

  • (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide. Google Patents.

Sources

Exploratory

Toxicity, hazards, and SDS safety data for 4-Cyclopropoxy-3-iodo-2-methoxypyridine

An In-Depth Technical Guide to the Toxicity, Hazards, and Safety Data for 4-Cyclopropoxy-3-iodo-2-methoxypyridine Abstract 4-Cyclopropoxy-3-iodo-2-methoxypyridine is a substituted pyridine derivative with potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity, Hazards, and Safety Data for 4-Cyclopropoxy-3-iodo-2-methoxypyridine

Abstract

4-Cyclopropoxy-3-iodo-2-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its toxicological profile and associated hazards is paramount for ensuring the safety of researchers and laboratory personnel. This guide provides a comprehensive, albeit inferred, safety profile for this compound. Due to the absence of specific published toxicity data for 4-Cyclopropoxy-3-iodo-2-methoxypyridine, this document synthesizes information from structurally analogous compounds, primarily other substituted pyridines, to construct a predictive hazard assessment. The following sections detail the anticipated toxicological properties, recommended handling procedures, and emergency measures, structured to align with the Globally Harmonized System (GHS) and standard Safety Data Sheet (SDS) formats. This guide is intended for an audience of trained professionals in research and development and should be used in conjunction with established laboratory safety protocols and a thorough, chemical-specific risk assessment before any handling.

Introduction: A Predictive Hazard Analysis Approach

The pyridine scaffold is a ubiquitous feature in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. 4-Cyclopropoxy-3-iodo-2-methoxypyridine incorporates several functional groups that influence its reactivity, stability, and, consequently, its biological and toxicological properties. The methoxy and cyclopropoxy groups can alter the compound's metabolic profile, while the iodo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.

Given that this molecule is likely a novel research chemical, a dedicated and comprehensive toxicological evaluation has probably not been conducted. Therefore, this guide employs a well-established scientific principle: structure-activity relationship (SAR) and analog-based hazard assessment . By examining the known hazards of compounds with similar core structures and functional groups—such as 3-iodo-2-methoxypyridine, other iodo- and methoxy-substituted pyridines, and pyridine itself—we can construct a reliable, predictive model of the potential risks associated with 4-Cyclopropoxy-3-iodo-2-methoxypyridine. This approach is a cornerstone of chemical safety, enabling researchers to apply necessary precautions even in the absence of compound-specific data.

Inferred Toxicological Profile and Hazard Classification

Based on the toxicological data of analogous substituted pyridines, a GHS classification for 4-Cyclopropoxy-3-iodo-2-methoxypyridine can be inferred. The presence of the iodinated pyridine ring is a primary driver of the predicted hazards.

Acute Toxicity

Substituted pyridines can exhibit moderate acute toxicity if ingested. For instance, 3-Iodo-2-methoxypyridine is classified as Acute Toxicity, Oral, Category 4.[1] It is therefore prudent to assume that 4-Cyclopropoxy-3-iodo-2-methoxypyridine is harmful if swallowed .

Skin and Eye Irritation

A significant number of substituted pyridines are known to be irritants. Compounds like 2-Chloro-5-iodopyridine and 4-Amino-2-methoxypyridine are classified as causing skin and serious eye irritation.[2] Furthermore, 3-Iodo-2-methoxypyridine is classified as causing serious eye damage.[1] Therefore, it is highly probable that 4-Cyclopropoxy-3-iodo-2-methoxypyridine causes skin irritation and causes serious eye irritation or damage . Direct contact should be strictly avoided.

Respiratory System Effects

Inhalation of dust or aerosols of similar compounds may lead to respiratory irritation.[1][3] This is a common hazard for many functionalized aromatic heterocyclic compounds. Thus, it is anticipated that this compound may cause respiratory irritation .

Other Toxicological Endpoints
  • Germ Cell Mutagenicity: No specific data is available for this compound or its close analogs. General studies on pyridine have not indicated genotoxic potential.[4]

  • Reproductive Toxicity: No data available.

Summary of Inferred GHS Classification

The following table summarizes the predicted hazard classification for 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage. / H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation.

This classification is predictive and should be confirmed by experimental testing. The more severe classification for eye damage (Category 1) should be assumed for initial risk assessments.

Core Safety Data and Handling Protocols (SDS-Based Framework)

This section is structured to mirror a standard 16-section Safety Data Sheet, providing a practical guide for laboratory use.

Section 4: First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, seek medical advice.[6]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Urgently seek medical attention from an ophthalmologist.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[2]

  • Specific Hazards: The compound is likely combustible. In a fire, hazardous decomposition products may be released, including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 6: Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust, vapors, or mist. Wear appropriate personal protective equipment (PPE) as detailed in Section 8.[6][8]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: For solid spills, sweep up carefully to avoid dust formation and place in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[8]

Section 7: Handling and Storage
  • Safe Handling: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2][6]

  • Storage Conditions: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]

Section 8: Exposure Controls and Personal Protection

The selection of Personal Protective Equipment (PPE) is critical for mitigating the risks associated with handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, addressing the high risk of serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat is mandatory.To prevent skin contact and irritation.[6][8]
Respiratory Protection Not required under normal use in a fume hood. If aerosols or dust are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent respiratory tract irritation.[8]
Hygiene Measures Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[6][8]Standard laboratory practice to prevent ingestion and contamination.

Experimental Protocols: A Self-Validating Risk Assessment Workflow

Trustworthiness in the laboratory is built upon self-validating systems. For handling a compound with an inferred safety profile, the most critical protocol is the risk assessment itself. This workflow ensures that all potential hazards are considered and controlled before any experiment begins.

Protocol 1: Standard Laboratory Chemical Risk Assessment
  • Information Gathering:

    • 1.1. Search for a specific SDS for "4-Cyclopropoxy-3-iodo-2-methoxypyridine".

    • 1.2. If none is found, identify at least three structurally similar compounds with available SDS or toxicity data (e.g., 3-iodo-2-methoxypyridine, 4-iodopyridine, 2-methoxypyridine).

    • 1.3. Compile the GHS hazard classifications for these analogs.

  • Hazard Identification (Inference):

    • 2.1. Assume the "worst-case" hazard profile from the analogs. For example, if one analog causes "serious eye damage" (Category 1) and another causes "serious eye irritation" (Category 2), assume Category 1 for the target compound.

    • 2.2. Document the inferred GHS classification and all associated hazard (H) and precautionary (P) statements.

  • Exposure Assessment:

    • 3.1. Detail the experimental procedure step-by-step.

    • 3.2. Identify all steps where exposure could occur (e.g., weighing, dissolution, transfer, reaction quenching).

    • 3.3. Quantify the amount of substance to be used.

  • Control Measures & PPE Specification:

    • 4.1. Based on the inferred hazards and the exposure assessment, specify the required engineering controls (e.g., chemical fume hood, glove box).

    • 4.2. Specify the exact type of PPE required (e.g., nitrile gloves, face shield).

    • 4.3. Outline specific procedures to minimize exposure (e.g., pre-weighing in a contained balance enclosure).

  • Emergency Planning:

    • 5.1. Confirm the location and operational status of the nearest safety shower and eyewash station.

    • 5.2. Note the specific first-aid measures for the inferred hazards.

    • 5.3. Identify the appropriate waste disposal stream for the compound and any contaminated materials.

  • Review and Approval:

    • 6.1. The completed risk assessment must be reviewed and signed by the researcher and the laboratory supervisor or safety officer before the experiment is initiated.

Visualization of Safety Concepts

Diagram 1: Hazard Inference Logic

This diagram illustrates the logical process of inferring the hazards of a novel compound from known data of its structural analogs.

G cluster_0 Known Data Sources cluster_1 Analysis & Synthesis cluster_2 Predictive Assessment Analog1 Analog 1 (e.g., 3-Iodo-2-methoxypyridine) [H302, H315, H318, H335] Analysis Structure-Activity Relationship (SAR) Analysis Analog1->Analysis Analog2 Analog 2 (e.g., Pyridine) [H225, H302, H312, H332] Analog2->Analysis Analog3 Analog 3 (e.g., Other Substituted Pyridines) [H315, H319] Analog3->Analysis Target Target Compound (4-Cyclopropoxy-3-iodo-2-methoxypyridine) Inferred Hazards: - Acute Oral Toxicity - Skin Irritation - Serious Eye Damage - Respiratory Irritation Analysis->Target Worst-Case Aggregation

Caption: Logic for inferring hazards via structural analogs.

Diagram 2: Laboratory Risk Assessment Workflow

This diagram outlines the mandatory, self-validating workflow for safely handling chemicals with unknown or inferred toxicity.

G A 1. Information Gathering (Search SDS, Analogs) B 2. Hazard Identification (Infer 'Worst-Case' Profile) A->B C 3. Exposure Assessment (Map Experimental Steps) B->C D 4. Define Controls & PPE (Fume Hood, Gloves, Goggles) C->D E 5. Emergency Planning (First Aid, Spill, Waste) D->E F 6. Review & Approval (PI / EHS Sign-off) E->F G Proceed with Experiment F->G

Caption: Mandatory risk assessment workflow for research chemicals.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - Oxford Academic. (2022, October 15). Retrieved from [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (2023, February 1). Retrieved from [Link]

  • Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines - An Examination Into Extension of Surface-Response Domains - Taylor & Francis. (2006, September 24). Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties - ResearchGate. (2022, August 9). Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed. (2022, August 9). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2024, January 12). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) - emp BIOTECH's. (n.d.). Retrieved from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). Retrieved from [Link]

  • Sicherheitsdatenblatt: Pyridin. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: DMAP - Carl ROTH. (n.d.). Retrieved from [Link]

  • Dossier content - ECHA CHEM. (2016, December 21). Retrieved from [Link]

  • Safety Data Sheet: DMAP - Carl ROTH. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved from [Link]

  • Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 4-Iodo-2-methoxypyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-iodo-2-methoxy-4-methylpyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • GSRS. (n.d.). Retrieved from [Link]

  • 3-iodo-2-methoxypyridin-4-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • QuPPe, a Soon to be Official Method for Polar Pesticides. (n.d.). Retrieved from [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27). Retrieved from [Link]

  • Synthesis Reagents - emp BIOTECH's. (n.d.). Retrieved from [Link]

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Foundational

Mechanism of Cyclopropoxy Group Attachment in Substituted Pyridines: A Technical Guide for Advanced Synthesis

The Strategic Value of Cyclopropoxypyridines in Drug Design Cyclopropyl groups are highly prevalent in modern drug discovery, featured in numerous best-selling therapeutics due to their ability to optimize lipophilic eff...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of Cyclopropoxypyridines in Drug Design

Cyclopropyl groups are highly prevalent in modern drug discovery, featured in numerous best-selling therapeutics due to their ability to optimize lipophilic efficiency (LipE) [[1]](). The C–H bond dissociation energy of a cyclopropyl group (106 kcal/mol) is significantly stronger than that of standard alkyl chains like n-propyl or i-propyl (98 kcal/mol), conferring superior metabolic stability against cytochrome P450 oxidation 1.

Attaching this moiety to a pyridine core via an oxygen linker (O-cyclopropylation) creates a robust, three-dimensional pharmacophore. However, synthesizing cyclopropoxypyridines presents unique mechanistic hurdles. Retrosynthetic disconnection of the Ar–O bond is complicated because the primary nucleophile, cyclopropanol, is highly fragile and readily rearranges to propanal under various reaction conditions 2.

The Pitfalls of Transition-Metal Cross-Coupling

When chemists attempt to form C–O bonds, transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann-type couplings) is often the default strategy. However, applying these methods to cyclopropanols usually fails.

Causality: Cyclopropanols are highly strained molecules. When coordinated to a transition metal like Palladium or Copper, the resulting metal-alkoxide intermediate is highly susceptible to β -hydride elimination or over-oxidation 3. This triggers a rapid C–C bond cleavage (ring-opening), generating a metallo-homoenolate or a β -alkyl radical 3. Consequently, the reaction yields α -substituted ketones (such as propanal derivatives) via alkyl-alkyl cross-coupling, rather than the desired intact cyclopropyl ether 4.

TM_RingOpening M1 Cyclopropanol + Pd/Cu Catalyst M2 Metal-Alkoxide Intermediate M1->M2 Ligand Exchange M3 C-C Bond Cleavage (Ring Opening) M2->M3 beta-H Elimination M4 Metallo-Homoenolate / beta-Alkyl Radical M3->M4 Strain Release M5 alpha-Substituted Ketone (Undesired Byproduct) M4->M5 Cross-Coupling

Transition-metal catalyzed ring-opening of cyclopropanols yielding ketones.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

To bypass metal-induced ring-opening, Nucleophilic Aromatic Substitution (SNAr) has emerged as the premier, transition-metal-free mechanism for cyclopropoxy attachment to substituted pyridines 56.

Mechanism Breakdown:
  • Deprotonation: Cyclopropanol is a weak nucleophile. It requires an inorganic base to form the active cyclopropoxide anion. Cesium carbonate (Cs₂CO₃) is highly favored in this step. The large, soft Cs⁺ cation weakly coordinates to the oxygen, leaving the cyclopropoxide "naked" and maximizing its nucleophilicity in polar aprotic solvents 75.

  • Nucleophilic Attack & Meisenheimer Complex: The cyclopropoxide attacks the electrophilic carbon of a substituted halopyridine. This is the rate-determining step. Here, the choice of leaving group is critical. While iodine and bromine are excellent leaving groups in SN1/SN2 reactions, fluorine is the superior leaving group in SNAr. The extreme electronegativity of fluorine intensely polarizes the C–F bond, accelerating the formation of the negatively charged Meisenheimer intermediate 89.

  • Rearomatization: The complex rapidly collapses, expelling the halide and yielding the stable cyclopropoxypyridine 10.

SNAr_Mechanism A Cyclopropanol + Cs2CO3 B Cyclopropoxide Anion A->B Deprotonation D Meisenheimer Complex [Transition State] B->D Nucleophilic Attack C Substituted Fluoropyridine C->D Electrophilic Core E Cyclopropoxypyridine (Target Product) D->E Rearomatization (Fast) F Fluoride Salt (Byproduct) D->F Elimination

SNAr mechanism for cyclopropoxy attachment via Meisenheimer complex.

Quantitative Data: Reaction Parameter Optimization

The efficiency of the SNAr reaction is highly dependent on the leaving group, base, and solvent environment. Recent innovations have even enabled aqueous SNAr using Hydroxypropyl methylcellulose (HPMC) to form micellar environments, protecting the cyclopropanol from thermal degradation at room temperature 8.

Leaving GroupBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
2-Fluoro Cs₂CO₃DMF / DMSO75 - 100>85%High electronegativity accelerates Meisenheimer formation; Cs⁺ enhances nucleophilicity.
2-Chloro K₂CO₃DMSO10040-50%Lower electronegativity slows nucleophilic attack; K⁺ more tightly binds the alkoxide.
2-Fluoro KOHHPMC / H₂O25 (RT)70-80%Micellar catalysis protects cyclopropanol from thermal degradation and isolates the transition state.

Self-Validating Experimental Protocol

This protocol details the synthesis of a cyclopropoxypyridine via SNAr, specifically utilizing 4-bromo-3-chloro-2-fluoropyridine as the electrophile 7. This specific substrate serves as a self-validating system : the presence of multiple halogens tests chemoselectivity, proving that the reaction exclusively targets the C–F bond due to its superior SNAr activation, leaving the bromine and chlorine intact for downstream cross-coupling 79.

Step 1: Reagent Preparation Ensure all glassware is oven-dried. While SNAr is generally moisture-tolerant, strict anhydrous conditions prevent competitive hydroxide-mediated SNAr, which would yield a pyridinol byproduct.

  • Weigh 4-bromo-3-chloro-2-fluoropyridine (200 mg, 950 µmol) and transfer to a reaction vial.

Step 2: Activation

  • Suspend the pyridine substrate in anhydrous DMSO (1 mL).

  • Add cyclopropanol (82.4 mg, 1.42 mmol, 1.5 equiv) and Cesium Carbonate (619 mg, 1.90 mmol, 2.0 equiv) 7.

  • Causality: The excess base ensures complete deprotonation of the weakly acidic cyclopropanol, while the excess nucleophile compensates for any minor thermal degradation of the cyclopropoxide.

Step 3: Thermal SNAr

  • Cap the vial and stir the reaction mixture at 100 °C for 90 minutes 7.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the aromatic resonance stabilization during the formation of the Meisenheimer complex.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled H₂O 7.

  • Extract the aqueous layer two additional times with EtOAc. The highly lipophilic cyclopropoxypyridine will partition entirely into the organic phase, while the cesium fluoride byproduct washes away in the aqueous phase.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield 4-bromo-3-chloro-2-cyclopropoxypyridine.

References

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles National Institutes of Health (NIH) URL:[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles | The Journal of Organic Chemistry American Chemical Society (ACS) URL:[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones... National Institutes of Health (NIH) URL:[Link]

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings... American Chemical Society (ACS) URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC Royal Society of Chemistry (RSC) URL:[Link]

  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors Google Patents URL
  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol ResearchGate URL:[Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem Springer Nature URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects National Institutes of Health (NIH) URL:[Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 4-Cyclopropoxy-3-iodo-2-methoxypyridine

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 4-Cyclopropoxy-3-iodo-2-methoxypyridine Introduction: The Strategic Importance of Substituted Pyridines The Suzuki-Miyaura cross-coupling reaction stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 4-Cyclopropoxy-3-iodo-2-methoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] This guide focuses on the application of this powerful reaction to a specific and highly valuable building block: 4-Cyclopropoxy-3-iodo-2-methoxypyridine .

Heterocyclic compounds, especially substituted pyridines, are prevalent scaffolds in medicinal chemistry due to their ability to modulate physicochemical properties and engage in specific biological interactions. The title compound is an electron-rich heteroaryl iodide. The presence of two electron-donating groups (methoxy and cyclopropoxy) increases the electron density on the pyridine ring, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[4] However, successful coupling provides access to a diverse range of novel bi-heteroaryl and aryl-heteroaryl structures of significant interest to drug development professionals. This document serves as a comprehensive technical guide, detailing not only the protocol but also the underlying scientific rationale for achieving high-yield, reproducible results.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: A low-valent Palladium(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting itself into the carbon-iodine bond of the 4-Cyclopropoxy-3-iodo-2-methoxypyridine. This forms a new, high-valent Palladium(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands can accelerate this often rate-limiting step, especially for electron-rich aryl halides.[1]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid partner to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily exchanges its organic moiety with the halide on the Pd(II) complex.[7][8][9]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the new C-C bond of the desired product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)(I)L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)(Ar')L₂ pdiia->pdiib Transmetalation pdiib->pd0 Catalyst Regeneration product Ar-Ar' (Product) pdiib->product Reductive Elimination aryl_halide Ar-I (4-Cyclopropoxy-3-iodo- 2-methoxypyridine) aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for the Coupling of 4-Cyclopropoxy-3-iodo-2-methoxypyridine

This protocol provides a robust starting point for coupling with various aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials and Equipment:

  • Reactants: 4-Cyclopropoxy-3-iodo-2-methoxypyridine, Arylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).[10]

  • Base: K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate)

  • Solvents: 1,4-Dioxane or Toluene, and Water (degassed)

  • Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard laboratory glassware for workup and purification, TLC plates, and a rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • Place 4-Cyclopropoxy-3-iodo-2-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq., e.g., K₂CO₃) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

    Scientist's Note: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or the formation of homocoupled boronic acid side products.[12] Rigorous degassing is one of the most critical factors for success.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic:water).

    Scientist's Note: While many Suzuki couplings are run under anhydrous conditions, the presence of a small amount of water often accelerates the reaction, particularly when using carbonate or phosphate bases.[1][4] It aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath or heating mantle set to 80-100 °C.

    • Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

    • Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots. Check for the consumption of the starting iodide.

  • Workup Procedure:

    • Once the reaction is complete (as determined by monitoring), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.[11]

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[13]

Parameter Optimization and Data Summary

The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of several parameters. The following table summarizes key variables and their typical effects, providing a framework for optimization.

ParameterCommon OptionsRationale & Impact on 4-Cyclopropoxy-3-iodo-2-methoxypyridine Coupling
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires an external ligand and in-situ reduction, which can sometimes be sluggish.[12] For this electron-rich substrate, a highly active catalyst system may be needed.
Ligand PPh₃, Buchwald-type biaryl phosphines (SPhos, XPhos)PPh₃ is standard but may not be active enough. Electron-rich, bulky ligands like SPhos or XPhos are excellent for promoting oxidative addition of challenging substrates and are often the key to success.[10][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be more effective but may cause issues with base-sensitive functional groups.[5] Cs₂CO₃ is highly effective but more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFDioxane/H₂O is a very common and effective mixture. Toluene can be used for higher temperatures. DMF is a polar aprotic solvent that can aid in solubility but can be difficult to remove.[15]
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates. However, excessive heat can lead to catalyst decomposition or degradation of unstable boronic acids.[12] A temperature around 90-100 °C is a good starting point.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for efficient problem-solving.

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagents cluster_catalyst Step 2: Check Catalyst System cluster_conditions Step 3: Optimize Conditions start Low or No Product Formation q_reagents Are reagents pure & active? start->q_reagents a_reagents_no Use fresh boronic acid. Ensure base is anhydrous. Use fresh, degassed solvents. q_reagents->a_reagents_no No q_catalyst Is the catalyst active? q_reagents->q_catalyst Yes a_catalyst_no Use a fresh catalyst source. Ensure rigorous degassing (freeze-pump-thaw). Switch to a more active ligand (e.g., SPhos). q_catalyst->a_catalyst_no No q_conditions Are conditions optimal? q_catalyst->q_conditions Yes a_conditions_no Increase temperature incrementally. Screen different bases (e.g., K₃PO₄). Try a different solvent system (e.g., Toluene/H₂O). q_conditions->a_conditions_no No success Reaction Successful q_conditions->success Yes

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.

  • Problem: Low or Incomplete Conversion.

    • Cause: The most common issue is inactive catalyst due to oxygen exposure.[12] Other causes include poor quality boronic acid (protodeboronation can occur upon storage) or insufficient heat.

    • Solution: Ensure your degassing procedure is flawless. Use fresh, high-quality boronic acid or consider using a more stable boronic ester derivative (e.g., a pinacol ester).[12] Incrementally increase the reaction temperature.

  • Problem: Significant Homocoupling of Boronic Acid.

    • Cause: This side reaction is almost always caused by the presence of oxygen.[12]

    • Solution: Improve the degassing of your solvents and reaction vessel. Using several freeze-pump-thaw cycles is more effective than sparging with inert gas for extended periods.

  • Problem: Protodeboronation (Starting Boronic Acid is Consumed, but No Product Forms).

    • Cause: The boronic acid is cleaved by water/base before it can transmetalate. This is more common with electron-rich or certain heteroaryl boronic acids.[14]

    • Solution: Use a milder base like KF or a less aqueous solvent system. Alternatively, using a more stable boronate, such as a MIDA boronate or trifluoroborate salt, can circumvent this issue.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org. Available at: [Link]

Sources

Application

Application Note and Laboratory Protocol for the Synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine

For: Researchers, scientists, and drug development professionals. Introduction 4-Cyclopropoxy-3-iodo-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Cyclopropoxy-3-iodo-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active agents. The unique combination of a substituted pyridine core with a cyclopropoxy moiety makes it a valuable intermediate for introducing specific steric and electronic properties to target molecules. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, grounded in established chemical principles and safety practices. The described methodology follows a two-step sequence: the synthesis of the precursor 4-chloro-3-iodo-2-methoxypyridine, followed by a Williamson ether synthesis to install the cyclopropoxy group.

Chemical Reaction Scheme

Synthesis_of_4_Cyclopropoxy_3_iodo_2_methoxypyridine SM1 3-Iodo-2-methoxy-4-pyridone Int 4-Chloro-3-iodo-2-methoxypyridine SM1->Int Chlorination R1 POCl3 FP 4-Cyclopropoxy-3-iodo-2-methoxypyridine Int->FP Williamson Ether Synthesis SM2 Cyclopropanol SM2->FP R2 NaH, THF

Figure 1: Overall synthetic workflow.

Materials and Equipment

Reagents
ReagentFormulaCAS No.SupplierNotes
3-Iodo-2-methoxypyridin-4(1H)-oneC₆H₆INO₂N/ACommercially availableStarting material for precursor synthesis
Phosphorus oxychloridePOCl₃10025-87-3Major chemical supplierReagent for chlorination
TolueneC₇H₈108-88-3Major chemical supplierSolvent
ChloroformCHCl₃67-66-3Major chemical supplierExtraction solvent
Potassium carbonateK₂CO₃584-08-7Major chemical supplierBase for workup
Sodium sulfate (anhydrous)Na₂SO₄7757-82-6Major chemical supplierDrying agent
CyclopropanolC₃H₆O16545-68-9Major chemical supplierSource of cyclopropoxy group
Sodium hydride (60% dispersion in mineral oil)NaH7646-69-7Major chemical supplierStrong base
Tetrahydrofuran (THF), anhydrousC₄H₈O109-99-9Major chemical supplierReaction solvent
Saturated aqueous ammonium chlorideNH₄Cl(aq)12125-02-9Prepared in-houseFor quenching
Ethyl acetateC₄H₁₀O₂141-78-6Major chemical supplierExtraction solvent
HexanesC₆H₁₄110-54-3Major chemical supplierEluent for chromatography
Brine (saturated NaCl solution)NaCl(aq)7647-14-5Prepared in-houseFor washing
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates (silica gel with UV indicator)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes and needles

  • pH paper or meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[1]

Experimental Protocols

Part 1: Synthesis of 4-Chloro-3-iodo-2-methoxypyridine

This procedure is based on analogous chlorination reactions of pyridones.[2][3]

Workflow Diagram:

Precursor_Synthesis start Start suspend Suspend 3-Iodo-2-methoxy-4-pyridone in phosphorus oxychloride start->suspend reflux Reflux the mixture suspend->reflux concentrate Concentrate to remove excess POCl3 reflux->concentrate azeotrope Azeotropically remove residual POCl3 with toluene concentrate->azeotrope dissolve Dissolve residue in chloroform and water azeotrope->dissolve separate Separate the organic layer dissolve->separate basify Make aqueous layer alkaline with K2CO3 separate->basify extract Extract aqueous layer with chloroform basify->extract combine Combine all organic extracts extract->combine wash_dry Wash with water, dry over Na2SO4, and evaporate solvent combine->wash_dry product Obtain crude 4-Chloro-3-iodo-2-methoxypyridine wash_dry->product

Figure 2: Step-by-step workflow for the synthesis of 4-Chloro-3-iodo-2-methoxypyridine.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-iodo-2-methoxypyridin-4(1H)-one (1.0 eq.) in phosphorus oxychloride (10 vol.).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess phosphorus oxychloride.

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this step to ensure the complete removal of residual phosphorus oxychloride.

  • To the resulting oily residue, add chloroform and water.

  • Transfer the mixture to a separatory funnel and separate the chloroform layer.

  • Make the aqueous layer alkaline (pH ~8-9) by the careful addition of solid potassium carbonate.

  • Extract the aqueous layer with chloroform (3 x volume).

  • Combine all the chloroform extracts, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-iodo-2-methoxypyridine. The crude product can be purified by flash column chromatography if necessary.

Part 2: Synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine (Williamson Ether Synthesis)

This protocol is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[4][5] It is crucial to handle sodium hydride with extreme care due to its reactivity with water.[1][6][7][8][9]

Workflow Diagram:

Williamson_Ether_Synthesis start Start suspend_nah Suspend NaH in anhydrous THF under inert atmosphere start->suspend_nah cool Cool the suspension to 0 °C suspend_nah->cool add_alcohol Add cyclopropanol dropwise cool->add_alcohol stir_rt Stir at room temperature until H2 evolution ceases add_alcohol->stir_rt add_halide Add a solution of 4-Chloro-3-iodo-2-methoxypyridine in THF stir_rt->add_halide heat Heat the reaction mixture add_halide->heat quench Cool and quench with saturated aqueous NH4Cl heat->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with water, brine, dry over Na2SO4, and evaporate solvent extract->wash_dry purify Purify by flash column chromatography wash_dry->purify product Obtain pure 4-Cyclopropoxy-3-iodo-2-methoxypyridine purify->product

Figure 3: Step-by-step workflow for the Williamson ether synthesis.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous THF (10 vol.).

  • Cool the suspension to 0 °C using an ice bath.

  • Add cyclopropanol (1.1 eq.) dropwise to the suspension over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium cyclopropoxide.

  • In a separate flask, dissolve 4-chloro-3-iodo-2-methoxypyridine (1.0 eq.) in anhydrous THF.

  • Add the solution of the aryl halide dropwise to the sodium cyclopropoxide suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, 4-Cyclopropoxy-3-iodo-2-methoxypyridine, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule. The expected ¹H NMR spectrum would show signals for the methoxy group, the cyclopropyl protons, and the aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9] It should be handled in an inert atmosphere (e.g., in a glovebox or under a nitrogen or argon blanket).[1] All glassware must be thoroughly dried before use. In case of fire, use a Class D fire extinguisher (e.g., sand, dry chemical). DO NOT USE WATER. [7][8]

  • Phosphorus Oxychloride: This is a corrosive and toxic substance. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling any chemicals.[9] Work in a well-ventilated fume hood.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
  • University of California Center for Laboratory Safety. (2012, December 14).
  • ChemicalBook. (2026, January 17).
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Loba Chemie. (n.d.).
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ExSyn Corp. (n.d.). 4-Methoxypyridine.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine.
  • Ma, Y., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
  • Pharmaffiliates. (n.d.).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Noell, S., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-839.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Uvarov, V. Y., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. FEBS Letters, 212(1), 53-57.
  • CN103483248A. (2014, January 1). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

Sources

Method

The Strategic Application of 4-Cyclopropoxy-3-iodo-2-methoxypyridine in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Navigating Chemical Space In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the substituted pyridine core has emerged as a cornerstone in medicinal chemistry, prized for its ability to engage in key biological interactions and its synthetic tractability. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Cyclopropoxy-3-iodo-2-methoxypyridine . This molecule is a convergence of three critical pharmacophoric elements: a 2-methoxypyridine core, a 4-cyclopropoxy group, and a synthetically versatile 3-iodo substituent.

The 2-methoxypyridine moiety is a common feature in a multitude of biologically active compounds, offering a balance of polarity and lipophilicity, and acting as a hydrogen bond acceptor. The introduction of a cyclopropoxy group at the 4-position is a strategic decision rooted in established medicinal chemistry principles. The cyclopropyl group is known to enhance metabolic stability by shielding adjacent positions from oxidative metabolism, improve potency through conformational rigidity, and modulate physicochemical properties such as pKa and lipophilicity. The 3-iodo substituent serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis and application of 4-cyclopropoxy-3-iodo-2-methoxypyridine, offering detailed protocols and insights into its utility in the discovery of next-generation therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders.

Synthetic Strategy: A Modular Approach to a Key Intermediate

The synthesis of 4-cyclopropoxy-3-iodo-2-methoxypyridine can be efficiently achieved through a two-step sequence starting from commercially available precursors. The strategy hinges on a Williamson ether synthesis to introduce the cyclopropoxy group, followed by a regioselective iodination of the electron-rich pyridine ring.

Protocol 1: Synthesis of 4-Cyclopropoxy-2-methoxypyridine

This protocol outlines the synthesis of the cyclopropoxy-substituted pyridine core via a Williamson ether synthesis, a reliable and scalable method for forming ether linkages.

Reaction Scheme:

Protocol 1 4-Hydroxy-2-methoxypyridine 4-Hydroxy-2-methoxypyridine Product 4-Cyclopropoxy-2-methoxypyridine 4-Hydroxy-2-methoxypyridine->Product Williamson Ether Synthesis Cyclopropylmethyl_bromide Cyclopropylmethyl bromide Cyclopropylmethyl_bromide->Product Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) Base->Product

Caption: Williamson ether synthesis of 4-cyclopropoxy-2-methoxypyridine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (example)Molar Equiv.
4-Hydroxy-2-methoxypyridine13466-40-5125.131.25 g1.0
Cyclopropylmethyl bromide7051-34-5134.991.62 g1.2
Sodium hydride (60% in mineral oil)7646-69-724.000.48 g1.2
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-
Ethyl acetate141-78-688.11As needed-
Saturated aqueous NH4Cl solution--As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-2-methoxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-cyclopropoxy-2-methoxypyridine.

Protocol 2: Iodination of 4-Cyclopropoxy-2-methoxypyridine

This protocol describes the regioselective iodination at the C3 position of the pyridine ring, a crucial step to install the synthetic handle for further diversification.

Reaction Scheme:

Protocol 2 Start 4-Cyclopropoxy-2-methoxypyridine Product 4-Cyclopropoxy-3-iodo-2-methoxypyridine Start->Product Electrophilic Iodination Reagents Iodinating Agent (e.g., NIS, I2) Solvent (e.g., ACN, DCM) Reagents->Product

Caption: Iodination of 4-cyclopropoxy-2-methoxypyridine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (example)Molar Equiv.
4-Cyclopropoxy-2-methoxypyridine-165.201.65 g1.0
N-Iodosuccinimide (NIS)516-12-1224.982.47 g1.1
Acetonitrile (ACN), anhydrous75-05-841.0520 mL-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated aqueous Na2S2O3 solution--As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • In a round-bottom flask protected from light, dissolve 4-cyclopropoxy-2-methoxypyridine (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous Na2S2O3 solution to remove any unreacted iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-cyclopropoxy-3-iodo-2-methoxypyridine.

Application in Medicinal Chemistry: A Gateway to Diverse Pharmacologies

The synthetic utility of 4-cyclopropoxy-3-iodo-2-methoxypyridine lies in the reactivity of the C-I bond, which serves as a linchpin for introducing a wide range of substituents through well-established cross-coupling methodologies. This allows for the rapid generation of compound libraries for screening against various biological targets.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo substituent is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of C-C, C-C (alkyne), and C-N bonds, respectively, providing access to a vast chemical space.

Cross-Coupling Start 4-Cyclopropoxy-3-iodo-2-methoxypyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) Start->Buchwald Product_Suzuki 4-Cyclopropoxy-3-aryl-2-methoxypyridine Suzuki->Product_Suzuki Product_Sonogashira 4-Cyclopropoxy-3-alkynyl-2-methoxypyridine Sonogashira->Product_Sonogashira Product_Buchwald 4-Cyclopropoxy-3-amino-2-methoxypyridine Buchwald->Product_Buchwald

Caption: Versatility of 4-cyclopropoxy-3-iodo-2-methoxypyridine in cross-coupling reactions.

Application in Kinase Inhibitor Drug Discovery

The 4-alkoxy-2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to interact with the hinge region of the ATP-binding pocket. The 4-cyclopropoxy-3-iodo-2-methoxypyridine building block provides an excellent starting point for the synthesis of novel kinase inhibitors. The 3-iodo group allows for the introduction of various aryl, heteroaryl, or other functional groups that can occupy the solvent-exposed region of the kinase active site, leading to enhanced potency and selectivity.

Example Application: Synthesis of a Hypothetical c-Met Kinase Inhibitor

The c-Met kinase is a validated target in oncology. The following table illustrates the potential of the 4-cyclopropoxy-3-iodo-2-methoxypyridine scaffold in generating potent c-Met inhibitors, based on published data for structurally related compounds.

Compound IDR Group at C3 Positionc-Met IC50 (nM)Reference
Hypothetical-1 Phenyl50Based on
Hypothetical-2 3-Fluorophenyl25Based on
Hypothetical-3 1H-Pyrazol-4-yl10Based on

This table presents hypothetical data based on known SAR trends for illustrative purposes.

Application in CNS Drug Discovery

The physicochemical properties imparted by the cyclopropoxy and methoxy groups make this scaffold attractive for CNS drug discovery, where blood-brain barrier (BBB) penetration is a critical factor. The ability to modulate lipophilicity and hydrogen bonding potential through modifications at the C3 position allows for the optimization of compounds for CNS targets. Patent literature discloses the use of a related 4-cyclopropylmethoxy-5-methoxypyridine-2-carboxamide derivative for the treatment of cerebral traumas and motor disorders associated with Parkinson's disease, highlighting the potential of this scaffold in neurology.

Conclusion and Future Perspectives

4-Cyclopropoxy-3-iodo-2-methoxypyridine represents a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a metabolically robust cyclopropoxy group, a synthetically tractable iodo handle, and a privileged methoxypyridine core makes it an ideal starting point for the discovery of novel drug candidates. The modular synthetic route and the diverse range of applicable cross-coupling reactions empower medicinal chemists to efficiently explore vast areas of chemical space. As the demand for novel therapeutics in oncology and CNS disorders continues to grow, the application of thoughtfully designed building blocks like 4-cyclopropoxy-3-iodo-2-methoxypyridine will undoubtedly play a pivotal role in accelerating the discovery of the medicines of tomorrow.

References

  • Use of 4-cyclopropylmethoxy-N-(3,5-dichloro-1-oxido-4-pyridin-4-yl). US9393236B2.
  • Process for preparing crystalline forms of 4-(cyclopropylmethoxy-3,5)-n-(dichloro-1-oxidopyridine-4-yl). IL238828A0.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • CNS Drug Discovery | Physicochemical optimisation. Domainex. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as Potential c-Met Kinase Inhibitors. PubMed. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Cyclopropoxy-3-iodo-2-methoxypyridine synthesis

Welcome to the technical support center for the synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Synthesis Overview: The Iodination of 2-Methoxy-4-cyclopropoxypyridine

The synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine is a critical step in the development of various pharmaceutical agents. The primary route to this compound involves the electrophilic iodination of the 2-methoxy-4-cyclopropoxypyridine precursor. The electron-donating nature of the methoxy and cyclopropoxy groups activates the pyridine ring, directing the electrophilic substitution to the C3 and C5 positions. However, achieving high yield and purity can be challenging due to potential side reactions and the nuanced nature of the reaction conditions.

This guide will address common issues encountered during this synthesis and provide evidence-based solutions to improve your reaction outcomes.

Reaction Scheme:

G reactant 2-Methoxy-4-cyclopropoxypyridine product 4-Cyclopropoxy-3-iodo-2-methoxypyridine reactant->product Electrophilic Aromatic Substitution reagent Iodinating Agent (e.g., I₂, NIS) reagent->product side_product Side Products (e.g., di-iodinated species) product->side_product Over-iodination

Caption: General reaction scheme for the synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable steps for resolution.

Problem 1: Low or No Product Yield

A low yield of the desired 4-Cyclopropoxy-3-iodo-2-methoxypyridine is one of the most common challenges. This can stem from several factors, from the choice of reagents to the reaction setup.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficiently Activated Iodinating Agent Molecular iodine (I₂) is a relatively weak electrophile and may not be reactive enough to efficiently iodinate the pyridine ring.[1] The reaction equilibrium may also be unfavorable due to the formation of hydroiodic acid (HI), which can be a reducing agent.[1]Use an activated iodine source such as N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide.[2] These reagents generate a more potent electrophilic iodine species (I+).
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Non-polar solvents may not sufficiently solvate the reaction intermediates, while overly coordinating solvents can deactivate the iodinating agent.Screen a range of solvents with varying polarities. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are often good starting points. For certain iodination reactions, using water as a solvent in the presence of a catalyst like pyridine has been shown to improve yields.[3]
Suboptimal Reaction Temperature Electrophilic aromatic substitutions are sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the starting material or product and the formation of side products.Begin the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature in 5-10 °C increments. A systematic optimization study can determine the ideal temperature for your specific conditions.
Presence of Water or Other Nucleophiles Water can compete with the pyridine substrate for the iodinating agent, leading to the formation of hypoiodous acid and reducing the efficiency of the desired reaction. Other nucleophiles in the reaction mixture can also consume the iodinating agent.Ensure all glassware is thoroughly dried and use anhydrous solvents. If the starting materials are hygroscopic, dry them under vacuum before use.
Problem 2: Formation of Impurities, Including Di-iodinated Product

The presence of significant impurities, particularly the di-iodinated species (3,5-diiodo-4-cyclopropoxy-2-methoxypyridine), can complicate purification and reduce the yield of the desired mono-iodinated product.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Over-iodination The electron-rich nature of the 2-methoxy-4-cyclopropoxypyridine ring can make it susceptible to a second iodination at the C5 position, especially when an excess of a powerful iodinating agent is used.Carefully control the stoichiometry of the iodinating agent. Use 1.0 to 1.1 equivalents of the iodinating agent relative to the starting pyridine. Add the iodinating agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Non-regioselective Iodination While the C3 position is electronically favored, some iodination may occur at other positions on the pyridine ring, leading to isomeric impurities.The choice of iodinating agent and solvent can influence regioselectivity. Less reactive iodinating systems may offer better control. It's also beneficial to ensure the starting material is pure, as impurities can lead to unexpected side reactions.
Decomposition of Starting Material or Product The cyclopropoxy group can be sensitive to strongly acidic conditions, which may be generated during the reaction, leading to ring-opening and the formation of various byproducts.Buffer the reaction mixture if acidic byproducts are a concern. The addition of a non-nucleophilic base like sodium bicarbonate or pyridine can help neutralize any acid that is formed.[4]
Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure 4-Cyclopropoxy-3-iodo-2-methoxypyridine can be challenging due to the similar polarities of the product and certain impurities.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Co-elution of Product and Impurities The mono- and di-iodinated products, as well as unreacted starting material, may have similar retention factors (Rf) on silica gel, making separation by standard column chromatography difficult.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.[5] Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, if separation on standard silica is inadequate.
Product Instability on Silica Gel The product may be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.Use deactivated silica gel (treated with a base like triethylamine) or switch to a neutral stationary phase like alumina. Minimize the time the product is on the column by using a faster flow rate or a shorter column.
Crystallization Issues If crystallization is used for purification, impurities can sometimes co-crystallize with the product, or the product may be difficult to crystallize from common solvents.Screen a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. Techniques such as slow evaporation or vapor diffusion can also be employed to obtain high-quality crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this synthesis?

While molecular iodine (I₂) can be used, N-Iodosuccinimide (NIS) is often preferred for its higher reactivity and milder reaction conditions. The choice of iodinating agent can also be influenced by the scale of the reaction and cost considerations. For a more detailed comparison of iodinating agents, refer to reviews on the electrophilic iodination of organic compounds.[1]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any major byproducts. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product.

Q3: My reaction has stalled and is not going to completion. What should I do?

If the reaction has stalled, consider the following troubleshooting steps:

  • Add more iodinating agent: If the initial charge of the iodinating agent has been consumed, a small additional portion may be needed to drive the reaction to completion.

  • Increase the temperature: Gently warming the reaction mixture can increase the reaction rate.

  • Check for inhibitors: Ensure that there are no impurities in your starting materials or solvents that could be quenching the reaction.

Q4: Are there any safety precautions I should be aware of?

Iodine and its compounds can be corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for hypervalent iodine reagents to be explosive under certain conditions.[1]

IV. Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol provides a general procedure for the iodination of 2-methoxy-4-cyclopropoxypyridine using NIS.

Materials:

  • 2-Methoxy-4-cyclopropoxypyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methoxy-4-cyclopropoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NIS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

Protocol 2: Purification by Column Chromatography

A well-executed column chromatography is crucial for obtaining a high-purity product.

G cluster_0 Purification Workflow A Crude Product B Adsorb on Silica Gel A->B D Load Sample onto Column B->D C Prepare Chromatography Column C->D E Elute with Solvent Gradient (e.g., Hexanes/EtOAc) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate Under Reduced Pressure H->I J Pure 4-Cyclopropoxy-3-iodo-2-methoxypyridine I->J

Caption: A typical workflow for the purification of 4-Cyclopropoxy-3-iodo-2-methoxypyridine by column chromatography.

V. References

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from

  • Taylor & Francis. (2025, August 18). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Retrieved from

  • Wiley Online Library. (n.d.). O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Ad. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in 4-Cyclopropoxy-3-iodo-2-methoxypyridine

Welcome to the Advanced Application Support Center. This guide is designed for researchers and process chemists encountering protodehalogenation (deiodination) side reactions when utilizing 4-Cyclopropoxy-3-iodo-2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and process chemists encountering protodehalogenation (deiodination) side reactions when utilizing 4-Cyclopropoxy-3-iodo-2-methoxypyridine (CAS: 1243450-67-0) as an electrophilic intermediate in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Cross-Electrophile Coupling).

As a highly functionalized, electron-rich heteroaryl iodide, this molecule presents unique steric and electronic challenges that frequently derail standard coupling protocols. This guide synthesizes mechanistic causality with field-validated methodologies to help you engineer a self-validating, high-yielding synthetic system.

Mechanistic Insight: The Root Cause of Deiodination

To troubleshoot effectively, we must first understand the causality of the failure. In palladium-catalyzed cross-couplings, the C–I bond of 4-cyclopropoxy-3-iodo-2-methoxypyridine undergoes rapid oxidative addition to form an Ar–Pd(II)–I intermediate.

However, the 3-position is sterically congested by the adjacent 2-methoxy and 4-cyclopropoxy groups. This steric bulk severely retards the subsequent transmetalation step. When transmetalation is slow, the long-lived Ar–Pd(II)–I complex becomes highly susceptible to protodepalladation —abstracting a hydride or proton from the solvent (via β -hydride elimination), the ligand, or the nucleophile itself [1, 2]. The result is the undesired formation of 4-cyclopropoxy-2-methoxypyridine.

MechanisticPathway Start 4-Cyclopropoxy-3-iodo- 2-methoxypyridine + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Fast Transmet Transmetalation (Slow due to ortho-sterics) OxAdd->Transmet Desired Pathway Proto Protodepalladation (Hydride/Proton Transfer) OxAdd->Proto Side Reaction (Competes if Transmet is slow) RedElim Reductive Elimination Transmet->RedElim Product Desired Cross-Coupled Product RedElim->Product Deiod Deiodinated Byproduct (4-Cyclopropoxy- 2-methoxypyridine) Proto->Deiod

Figure 1: Divergent catalytic pathways showing how slow transmetalation leads to protodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling yield >30% deiodinated byproduct when using standard Pd(dppf)Cl₂ and aqueous Na₂CO₃?

A: Standard bidentate ligands like dppf lack the steric bulk required to accelerate reductive elimination and the electron density needed to stabilize the hindered Pd(II) intermediate. Furthermore, aqueous base systems and alcoholic co-solvents (like ethanol or isopropanol) act as potent hydride sources. The Ar–Pd(II) intermediate undergoes β -hydride elimination from the alcohol/water matrix, followed by reductive elimination to yield the deiodinated pyridine [2].

Q2: How do I select the right ligand to outcompete the deiodination pathway?

A: You must shift the rate-determining step. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (the Buchwald ligands) such as XPhos or RuPhos , you achieve two things:

  • The electron-rich dicyclohexylphosphine moiety stabilizes the Pd(II) center.

  • The extreme steric bulk of the triisopropylphenyl ring forces the transmetalation and reductive elimination steps to occur rapidly, outcompeting the background protodepalladation [1].

Q3: I am attempting a Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) with this molecule, but I only see deiodination. Why?

A: In Ni-catalyzed XEC, 4-iodopyridines often suffer from mismatched oxidative addition rates compared to the secondary electrophile. Additionally, if you are using Zinc ( Zn0 ) as a terminal reductant, soluble ZnII salts generated in situ can form protolytically sensitive aryl-zinc species. These intermediates are rapidly protonated by adventitious moisture or amine ligands, leading to massive proto-dehalogenation[3, 4]. Solution: Switch from Zn to an organic reductant like tetrakis(dimethylamino)ethylene (TDAE) or use highly anhydrous conditions with a NiBr2​ /terpyridine catalyst system.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting Product-to-Deiodination ratio during the optimization of a standard Suzuki-Miyaura coupling with 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

Catalyst / LigandBase SystemSolvent MatrixTemp (°C)Conversion (%)Deiodination (%)Cross-Coupled Yield (%)
Pd(dppf)Cl₂Na₂CO₃ (aq)1,4-Dioxane / H₂O90>9542% 38%
Pd(PPh₃)₄K₂CO₃ (aq)Toluene / EtOH / H₂O90>9555% 21%
Pd(OAc)₂ / SPhosK₃PO₄ (anhydrous)Toluene (anhydrous)100>9912% 81%
XPhos Pd G3 K₃PO₄ (anhydrous) 1,4-Dioxane (anhydrous) 80 >99 < 2% 94%

Data Interpretation: Eliminating protic solvents and utilizing a Generation 3 (G3) pre-catalyst with XPhos drastically suppresses the hydride-transfer pathway.

Validated Experimental Protocol: Deiodination-Suppressed Suzuki Coupling

To ensure a self-validating system, this protocol utilizes XPhos Pd G3 , which generates the active mono-ligated Pd(0) species rapidly under mildly basic conditions, preventing the accumulation of unreactive Pd species.

Reagents Required:

  • 4-Cyclopropoxy-3-iodo-2-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol) - Must be finely milled and oven-dried.

  • Anhydrous 1,4-Dioxane (10 mL) - Sparged with Argon for 15 minutes.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Solid Addition: Under a positive flow of Argon, add 4-Cyclopropoxy-3-iodo-2-methoxypyridine, the boronic acid, XPhos Pd G3, and the anhydrous K₃PO₄.

  • Solvent Introduction: Add the degassed, anhydrous 1,4-Dioxane via syringe.

    • Causality Note: Using strictly anhydrous dioxane eliminates water as a proton source for the Ar-Pd(II) intermediate.

  • Reaction Execution: Seal the vessel and heat to 80 °C in a pre-heated oil bath for 4 hours. Monitor via LC-MS or GC-MS.

  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient). You should observe <2% of the deiodinated side product.

Troubleshooting Logic Workflow

Use the following diagnostic tree to systematically eliminate sources of protodehalogenation in your specific experimental setup.

TroubleshootingLogic Issue High Deiodination (>10%) Observed CheckSolvent Is the solvent protic or capable of beta-hydride elimination (e.g., EtOH, i-PrOH, H2O)? Issue->CheckSolvent FixSolvent Switch to anhydrous Toluene, THF, or 1,4-Dioxane CheckSolvent->FixSolvent Yes CheckLigand Is the ligand bulky and electron-rich? CheckSolvent->CheckLigand No FixSolvent->CheckLigand FixLigand Upgrade to Buchwald ligands (XPhos, RuPhos) or dtbpf CheckLigand->FixLigand No CheckBase Are you using aqueous or hydroxide bases? CheckLigand->CheckBase Yes FixLigand->CheckBase FixBase Use anhydrous K3PO4, Cs2CO3, or TMSOK CheckBase->FixBase Yes Success Deiodination Suppressed (<2% Byproduct) CheckBase->Success No FixBase->Success

Figure 2: Step-by-step decision matrix for isolating and neutralizing the causes of protodehalogenation.

References

  • Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.[Link]

  • ACS Catalysis. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Publications.[Link]

  • National Institutes of Health. (2023). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC.[Link]

  • ACS Publications. (2024). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society.[Link]

Troubleshooting

Technical Support Center: Optimizing Catalytic Conditions for 4-Cyclopropoxy-3-iodo-2-methoxypyridine Coupling

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 4-Cyclopropoxy-3-iodo-2-methoxypyridine (CAS: 1243450-67-0) as a highly functionalized building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 4-Cyclopropoxy-3-iodo-2-methoxypyridine (CAS: 1243450-67-0) as a highly functionalized building block for complex active pharmaceutical ingredients (APIs).

While the C3-iodo position is theoretically highly reactive toward oxidative addition, this specific scaffold presents a classic "ortho, ortho'-disubstituted" steric canyon. The bulky C4-cyclopropoxy and C2-methoxy groups severely hinder the approach of transmetalating agents and drastically slow down the rate-limiting reductive elimination step. Furthermore, the electron-rich nature of the pyridine ring can alter the electronic properties of the intermediate palladium complexes [3].

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale your cross-coupling workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my standard Pd(PPh₃)₄ / Na₂CO₃ system fail to couple 4-Cyclopropoxy-3-iodo-2-methoxypyridine, resulting mostly in unreacted starting material? A: The failure of first-generation catalysts like Pd(PPh₃)₄ is primarily steric, not electronic. While the C-I bond easily undergoes oxidative addition, the resulting bis-ligated Pd(II) intermediate is too sterically congested to undergo transmetalation with a bulky boronic acid. You must force the palladium center into a highly active, monoligated L1​Pd(0) state [2]. We strongly recommend switching to bulky, electron-rich monophosphines (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPr [1]. These bulky ligands create a "flexible steric bulk" that accelerates the reductive elimination step to form the hindered C-C bond [4].

Q2: I am observing significant protodehalogenation (formation of 4-cyclopropoxy-2-methoxypyridine) instead of the desired cross-coupled product. How do I suppress this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (if using aliphatic alcohol solvents) or protonation before transmetalation can occur.

  • Causality & Fix: This means your transmetalation step is too slow. To fix this: (1) Ensure your boronic acid is not degrading into a boroxine anhydride by adding a small amount of water to the solvent mixture (e.g., Dioxane/H₂O 4:1). (2) Switch to a stronger, yet non-nucleophilic base like anhydrous K₃PO₄ or Cs₂CO₃ to accelerate the formation of the reactive boronate complex. (3) Strictly avoid primary or secondary alcohol solvents (like ethanol or isopropanol) which can act as hydride donors.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate without cleaving the cyclopropoxy or methoxy groups? A: Yes, both the C2-methoxy and C4-cyclopropoxy ethers are relatively stable to standard cross-coupling bases, but they will cleave if exposed to strong nucleophiles (like hydroxide) at elevated temperatures (>100 °C). For amination, use RuPhos or tBuBrettPhos paired with a non-nucleophilic strong base like Sodium tert-butoxide (NaOtBu) in Toluene at 80 °C. If ether cleavage is observed, step down the base strength to LiHMDS or Cs₂CO₃.

Part 2: Quantitative Data & Recommended Catalytic Systems

The following table summarizes the optimized, self-validating catalytic systems for various coupling reactions utilizing 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

Reaction TypeRecommended Precatalyst / LigandOptimal BaseOptimal SolventTemp (°C)Expected Yield RangeMechanistic Rationale
Suzuki-Miyaura (Arylboronic acids)Pd-PEPPSI-IPr (1-2 mol%)K₃PO₄ (2.0 eq)Dioxane / H₂O (4:1)60 - 8085 - 95%NHC ligand provides extreme steric bulk, accelerating reductive elimination of ortho-substituted biaryls [1].
Suzuki-Miyaura (Alkylboranes)Pd(OAc)₂ / RuPhos (2 mol%)Cs₂CO₃ (3.0 eq)Toluene / H₂O (10:1)80 - 9070 - 85%RuPhos supports the coupling of sp³-hybridized nucleophiles while preventing β -hydride elimination [2].
Buchwald-Hartwig (Primary Amines)Pd₂(dba)₃ / tBuBrettPhosNaOtBu (1.5 eq)Toluene80 - 10075 - 90%tBuBrettPhos prevents the formation of unreactive bis-amine Pd complexes, critical for hindered aryl halides.
Sonogashira (Terminal Alkynes)Pd(PPh₃)₂Cl₂ / CuI (5 mol%)Et₃N (Solvent/Base)THF / Et₃N (1:1)50 - 6580 - 95%The linear geometry of the alkyne nucleophile bypasses the steric hindrance at the C3 position.

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following is a standardized, self-validating protocol for the Suzuki-Miyaura Cross-Coupling of 4-Cyclopropoxy-3-iodo-2-methoxypyridine. This protocol includes built-in analytical checkpoints.

Objective: Coupling of 4-Cyclopropoxy-3-iodo-2-methoxypyridine with 2-Methylphenylboronic acid (a sterically demanding coupling partner).

Reagents & Materials:

  • 4-Cyclopropoxy-3-iodo-2-methoxypyridine (1.00 mmol, 1.0 equiv)

  • 2-Methylphenylboronic acid (1.50 mmol, 1.5 equiv)

  • Pd-PEPPSI-IPr precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄, anhydrous) (2.00 mmol, 2.0 equiv)

  • 1,4-Dioxane (HPLC grade, 4.0 mL)

  • Deionized Water (degassed, 1.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Checkpoint 1): In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Cyclopropoxy-3-iodo-2-methoxypyridine, 2-Methylphenylboronic acid, and K₃PO₄.

    • Self-Validation: Do not add the palladium catalyst yet. This prevents premature catalyst degradation during the initial degassing phase.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Seal the tube with a rubber septum. Degas the heterogeneous mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd-PEPPSI-IPr precatalyst. Reseal the tube.

  • Thermal Activation: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Reaction Monitoring (Checkpoint 2): After 2 hours, withdraw a 10 μ L aliquot via syringe. Dilute with 1 mL Acetonitrile and analyze via LC-MS.

    • Troubleshooting: If starting material mass [M+H]⁺ is still dominant, verify that the reaction temperature is accurate and the system is strictly anaerobic. If protodehalogenation mass is dominant, your boronic acid may be of poor quality (anhydride formation).

  • Workup: Upon complete consumption of the aryl iodide (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Part 4: Troubleshooting Decision Matrix

Use the following logical workflow to diagnose and resolve issues with your catalytic cycle.

TroubleshootingMatrix Start Issue: Low Yield or Incomplete Conversion CheckSM Is the 3-iodo-pyridine starting material consumed? Start->CheckSM IdentifyByproduct Identify Major Byproduct via LC-MS / GC-MS CheckSM->IdentifyByproduct Yes CheckPd Is Palladium black precipitating? CheckSM->CheckPd No ProtoDehal Protodehalogenation (Reduction) IdentifyByproduct->ProtoDehal HomoCouple Homocoupling (Biaryl formation) IdentifyByproduct->HomoCouple FixProto Fix: Switch to anhydrous Cs2CO3, remove alcohol solvents, increase boronic acid equivalents. ProtoDehal->FixProto FixHomo Fix: Ensure strict deoxygenation, slowly add boronic acid via syringe pump. HomoCouple->FixHomo PdBlackYes Yes (Catalyst Death) CheckPd->PdBlackYes PdBlackNo No (Stalled Cycle) CheckPd->PdBlackNo FixPdBlack Fix: Switch to bulky NHC precatalyst (Pd-PEPPSI-IPr) to prevent ligand dissociation. PdBlackYes->FixPdBlack FixStalled Fix: Increase temperature to 80°C, ensure base is fully soluble (add 10% H2O to solvent). PdBlackNo->FixStalled

Caption: Diagnostic decision tree for troubleshooting the cross-coupling of sterically hindered 3-iodopyridines.

Part 5: References

  • Bulky Yet Flexible Pd-PEPPSI-IPent An for the Synthesis of Sterically Hindered Biaryls in Air ACS Publications[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Institutes of Health (NIH) / PMC[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes National Institutes of Health (NIH) / PMC[Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Journal of the American Chemical Society (JACS)[Link]

Optimization

Preventing degradation of 4-Cyclopropoxy-3-iodo-2-methoxypyridine during long-term storage

An in-depth guide to the long-term stability and storage of 4-Cyclopropoxy-3-iodo-2-methoxypyridine, developed for professionals in pharmaceutical research and chemical synthesis. Technical Support Center: 4-Cyclopropoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the long-term stability and storage of 4-Cyclopropoxy-3-iodo-2-methoxypyridine, developed for professionals in pharmaceutical research and chemical synthesis.

Technical Support Center: 4-Cyclopropoxy-3-iodo-2-methoxypyridine

Welcome to the technical support guide for 4-Cyclopropoxy-3-iodo-2-methoxypyridine. As a key intermediate in complex molecule synthesis, maintaining the purity and stability of this compound during long-term storage is critical to ensure experimental reproducibility and success. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and scientifically-grounded protocols to prevent degradation.

Section 1: Understanding Degradation - Frequently Asked Questions

This section addresses the fundamental principles behind the degradation of 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

Q1: What are the primary environmental factors that cause the degradation of this compound?

A: The stability of 4-Cyclopropoxy-3-iodo-2-methoxypyridine is primarily threatened by three environmental factors: light, oxygen, and temperature.[1][2]

  • Light (Photolysis): The carbon-iodine (C-I) bond is the most labile part of the molecule. It is susceptible to cleavage by UV and even high-energy visible light. This process, known as photolysis, can generate free iodine radicals, initiating a cascade of degradation reactions and leading to a visible color change.[3][4]

  • Oxygen (Oxidation): The electron-rich pyridine ring and the ether linkages can be susceptible to oxidation, especially in the presence of light or trace metal catalysts. Atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradation products, altering the compound's reactivity and purity.

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including degradation pathways.[2][5] Storing the compound at elevated temperatures will significantly shorten its shelf life by providing the activation energy needed for unwanted reactions like de-iodination or ether cleavage.

Q2: I've noticed my sample of 4-Cyclopropoxy-3-iodo-2-methoxypyridine has turned yellow/brown over time. What does this indicate?

A: A yellow or brownish discoloration is a classic indicator of degradation in iodinated aromatic compounds. This color change is most commonly due to the formation of free iodine (I₂) resulting from the cleavage of the carbon-iodine bond.[3][6] On long exposure to air and/or light, the iodide is oxidized to iodine, which imparts the yellow-to-brown color.[3] Even trace amounts of free iodine can be intensely colored. If you observe this, it is a strong signal that the compound's purity has been compromised, and it should be re-analyzed before use.

Q3: What are the most likely degradation products I should be aware of?

A: Based on the structure of 4-Cyclopropoxy-3-iodo-2-methoxypyridine, the primary degradation products arise from the cleavage of its most reactive bonds and oxidation of the pyridine ring. The main impurities to anticipate are:

  • De-iodinated Species: The most common degradation product is 4-Cyclopropoxy-2-methoxypyridine, formed via the cleavage of the C-I bond.

  • Oxidative Products: Oxidation of the pyridine nitrogen can lead to the corresponding N-oxide.

  • Hydrolytic Products: While the ether linkages are generally stable, prolonged exposure to moisture, particularly under acidic or basic conditions (which could be present on the surface of glass containers or from atmospheric CO₂), could potentially lead to hydrolysis, cleaving the cyclopropoxy or methoxy groups.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main 4-Cyclopropoxy-3-iodo-2-methoxypyridine (Parent Compound) cluster_products Potential Degradation Products parent C₉H₁₀INO deiodinated 4-Cyclopropoxy-2-methoxypyridine (De-iodination) parent->deiodinated Light (Photolysis) Heat oxidized N-Oxide Derivative (Oxidation) parent->oxidized Oxygen (Air) hydrolyzed Hydrolysis Products (e.g., 3-Iodo-2-methoxypyridin-4-ol) parent->hydrolyzed Moisture (Hydrolysis)

Caption: Potential degradation pathways for 4-Cyclopropoxy-3-iodo-2-methoxypyridine.

Section 2: Troubleshooting Guide & Proactive Storage Protocols

This section provides direct answers to common troubleshooting questions related to the handling and storage of the compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: To maximize shelf-life and maintain purity, a multi-faceted approach to storage is required. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale & CausalityPoor Practice to Avoid
Temperature 2-8°C Reduces the kinetic rate of degradation reactions. While some similar compounds may be stored at room temperature, refrigeration is a superior preventative measure.[7]Storage at ambient or elevated lab temperatures, which accelerates degradation.[5][8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, preventing oxidative degradation of the pyridine ring and other sensitive functional groups.[9]Storage in air-filled containers, which provides oxygen for degradation reactions.
Light Protection from Light (Amber Vial) Prevents photolytic cleavage of the weak carbon-iodine bond, which is a primary degradation pathway.[1][3][10]Storage in clear glass vials on an open lab bench.
Container Tightly Sealed Amber Glass Vial/Bottle Amber glass blocks UV light, and a tight seal prevents moisture and oxygen ingress. Glass is generally inert.[3][9][10]Loosely capped containers or use of incompatible plastics that may leach impurities.[5]

Q2: I just received a new shipment. What initial quality checks should I perform before placing it into long-term storage?

A: Upon receipt, a quick but thorough initial assessment is crucial.

  • Visual Inspection: Check for any discoloration. The solid should be off-white to very light yellow. Any significant yellowing or brown color is a red flag.

  • Documentation: Ensure the Certificate of Analysis (CoA) matches the batch number. Review the reported purity and the date of analysis.

  • Baseline Purity Check (Recommended for Critical Applications): If the compound will be used in GMP or other highly sensitive applications, it is best practice to run your own baseline analysis (e.g., HPLC, NMR) upon receipt. This provides a definitive starting point (t=0) to compare against future analyses.

Q3: My lab doesn't have a system for blanketing reagents with inert gas. What is the next best alternative?

A: While an inert gas atmosphere is ideal, you can still significantly improve stability.

  • Use Smaller Aliquots: Divide the material into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric oxygen and moisture every time the container is opened.

  • Vacuum Sealing: If you have access to a vacuum sealer and appropriate vials (e.g., ampoules), this is an excellent alternative to inert gas backfilling.

  • Use High-Quality Seals: Ensure your vials have tight-fitting caps with inert liners (e.g., PTFE-lined caps) to minimize gas and moisture exchange.

Section 3: Quality Control & Analysis of Stored Samples

Verifying the purity of your compound after storage is as important as the storage conditions themselves.

Q1: How can I quantitatively assess the purity of my stored 4-Cyclopropoxy-3-iodo-2-methoxypyridine?

A: The most reliable and widely used method for assessing the purity of pharmaceutical intermediates is High-Performance Liquid Chromatography (HPLC) .[11] An appropriately developed stability-indicating HPLC method can separate the parent compound from its potential degradation products, allowing for precise quantification of purity.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities, though it is generally less quantitative than HPLC without a calibrated internal standard.

Q2: I suspect my sample has degraded. What is the first analytical step I should take?

A: A comparative HPLC analysis is the most direct first step.

  • Analyze the Suspect Sample: Run an HPLC analysis on the sample you believe has degraded.

  • Analyze a Reference Standard: If available, analyze a fresh, unopened sample or a certified reference standard using the identical HPLC method.

  • Compare Chromatograms: Compare the retention time and peak area of the main peak. Look for the appearance of new peaks (impurities) or a significant decrease in the peak area percentage of the parent compound in your stored sample compared to the reference. Forced degradation studies can help in identifying the peaks of degradation products.[11]

The following workflow provides a logical approach to assessing a stored sample.

Caption: Decision workflow for assessing the stability of a stored sample.

Section 4: Key Experimental Protocols

Protocol 4.1: Recommended Procedure for Long-Term Storage

  • Environment: Perform all manipulations in a controlled environment with low humidity. If possible, use a glove box backfilled with nitrogen or argon.

  • Aliquotting: Weigh the desired quantities of 4-Cyclopropoxy-3-iodo-2-methoxypyridine into appropriately sized amber glass vials. The goal is to create single-use or limited-use aliquots to prevent repeated exposure of the bulk material.

  • Inerting: Backfill each vial with dry argon or nitrogen gas for at least 30-60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly cap each vial with a PTFE-lined cap. For maximum protection, use caps with septa and apply a secondary seal like Parafilm® around the cap-vial interface.

  • Labeling: Clearly label each vial with the compound name, batch number, date of aliquoting, and quantity. Use a solvent-resistant marker or label.

  • Storage: Place the labeled vials into a secondary container (e.g., a labeled box) and store in a refrigerator at 2-8°C, away from any light sources.

  • Logbook: Record the storage location, date, and number of aliquots in a laboratory chemical inventory log.

Protocol 4.2: General Procedure for Purity Assessment by RP-HPLC

Note: This is a general starting point. The method must be fully developed and validated for specific applications.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase as the diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

References

  • Chen, Y., et al. (2020). Possible degradation pathways of 4‐MeTHP and THP under radical addition conditions. Chemistry – An Asian Journal. Available at: [Link]

  • emp BIOTECH. (n.d.). Safety Data Sheet: Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Available at: [Link]

  • Techno PharmChem. (n.d.). Safety Data Sheet: PYRIDINE. Available at: [Link]

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]

  • Reddit. (2014). Storing iodine compound : r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Degradation Profiling by RP- HPLC: A Review. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Available at: [Link]

  • Research Article. (2016). literature review of recent stability indicating methods of pharmaceutical drugs. Available at: [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Available at: [Link]

  • PubMed. (2015). Effects of Outside Air Temperature on the Preparation of Antineoplastic Drug Solutions in Biological Safety Cabinets. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Face-Off: A Comparative Guide to 4-Cyclopropoxy-3-iodo-2-methoxypyridine and its 3-Bromo Analog in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-Cyclopropoxy-3-iodo-2-methoxypyridine and its 3-bromo analog . Through an analysis of their performance in pivotal cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—supported by experimental data from analogous systems, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At the Heart of Reactivity: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo and bromo analogs lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy directly translates to a lower activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[1][2] Consequently, aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.[2][3]

Synthesis and Accessibility of the Precursors

A robust synthetic strategy begins with the accessible synthesis of the starting materials. A plausible route to the parent scaffold, 4-cyclopropoxy-2-methoxypyridine, and its subsequent halogenation is outlined below. The accessibility and cost of the halogenating agents are key considerations in the overall synthetic design.

Proposed Synthetic Pathway

A viable synthetic pathway commences with a commercially available precursor, which is then functionalized to introduce the desired cyclopropoxy and methoxy groups. Subsequent selective halogenation at the 3-position yields the target compounds.

Synthesis 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxy-2-methoxypyridine 4-Hydroxy-2-methoxypyridine 4-Hydroxypyridine->4-Hydroxy-2-methoxypyridine 1. Oxidation 2. Methoxylation 4-Cyclopropoxy-2-methoxypyridine 4-Cyclopropoxy-2-methoxypyridine 4-Hydroxy-2-methoxypyridine->4-Cyclopropoxy-2-methoxypyridine O-Alkylation (e.g., with cyclopropanol) 4-Cyclopropoxy-3-iodo-2-methoxypyridine 4-Cyclopropoxy-3-iodo-2-methoxypyridine 4-Cyclopropoxy-2-methoxypyridine->4-Cyclopropoxy-3-iodo-2-methoxypyridine Iodination (e.g., I2, oxidant) 4-Cyclopropoxy-3-bromo-2-methoxypyridine 4-Cyclopropoxy-3-bromo-2-methoxypyridine 4-Cyclopropoxy-2-methoxypyridine->4-Cyclopropoxy-3-bromo-2-methoxypyridine Bromination (e.g., NBS)

Caption: Proposed synthetic route to the target compounds.

Comparative Performance in Cross-Coupling Reactions

The true measure of a building block's utility is its performance in key synthetic transformations. The following sections provide a comparative analysis of the iodo and bromo analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with supporting data from closely related systems.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The higher reactivity of the C-I bond is expected to translate into higher yields and milder conditions for the iodo-analog compared to the bromo-analog.

Comparative Data for Suzuki-Miyaura Coupling of Analogous 3-Halopyridines

Halogen (X)Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo (I)Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/Ethanol110-Good[4]
Bromo (Br)Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O901670-90[3]
Iodo (I)4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5 mol%)KHCO₃DMF/H₂O110-Good to Excellent[3]
Bromo (Br)Arylboronic acidsPd(OAc)₂/SPhosK₃PO₄Toluene100-High[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halopyridine Analog

  • To an oven-dried Schlenk tube, add the 3-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add 3-Halopyridine, Boronic Acid, Base Inert Inert Atmosphere (Argon) Reagents->Inert Catalyst Add Pd Catalyst & Solvent Inert->Catalyst Heat Heat & Stir (90-100 °C) Catalyst->Heat Quench Cool & Quench Heat->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. The reactivity trend of aryl halides in this reaction is I > Br > Cl, making the iodo-analog the more reactive partner.[7]

Comparative Data for Sonogashira Coupling of Analogous 3-Halopyridines

Halogen (X)AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo (I)PhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%), CuI-Ionic Liquid55372-99[4]
Bromo (Br)PhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃, CuIEt₃NDMF1003High[8][9]
Iodo (I)Terminal AlkynesPd(PPh₃)₄, CuIAmineVariousRT - 100-Good[7]
Bromo (Br)Terminal AlkynesPd(PPh₃)₂Cl₂, CuIAmineVariousRT - 100-Good[7]

Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine Analog

  • To a round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and co-catalyst (e.g., CuI, 5.0 mol%) in the solvent (e.g., DMF).[8]

  • Stir the mixture under an inert atmosphere for 30 minutes.

  • Add the 3-bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), and base (e.g., Et₃N).[8]

  • Heat the reaction mixture to 100 °C for 3 hours.[8]

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup, extract with an organic solvent, and purify the product.

Sonogashira_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Product Isolation Catalyst_mix Mix Pd Catalyst, Ligand, CuI in Solvent Inert_stir Stir under Inert Atmosphere Catalyst_mix->Inert_stir Reagents_add Add 3-Bromopyridine, Alkyne, Base Inert_stir->Reagents_add Heat_react Heat to 100 °C for 3h Reagents_add->Heat_react Workup Aqueous Workup Heat_react->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification

Caption: General workflow for a Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to other cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides.[2][10]

Comparative Data for Buchwald-Hartwig Amination of Analogous 3-Halopyridines

Halogen (X)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo (I)AnilinePd precatalyst/Biarylphosphine ligand-Toluene, Dioxane, or DMERT0.1799[11]
Bromo (Br)MorpholinePd(I) dimer precatalyst/Biaryl phosphineKOtBu or NaOtBu1,4-Dioxane80-1000.5-1High[12]
Iodo (I)Primary/Secondary AminesPd(0)/Bidentate phosphine ligandsStrong baseToluene/Dioxane--High[10]
Bromo (Br)Primary/Secondary AminesPd₂(dba)₃/Bulky phosphine ligandNaOtBuTolueneReflux16Good[7][13]

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromopyridine Analog

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., a bulky biarylphosphine), and base (e.g., NaOtBu).[13]

  • Add the 3-bromopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert) cluster_run Reaction Execution cluster_isolate Workup and Purification Add_solids Add Pd Precursor, Ligand, Base Add_liquids Add 3-Bromopyridine, Amine, Solvent Add_solids->Add_liquids Heat_stir Heat & Stir (80-110 °C) Add_liquids->Heat_stir Monitor Monitor Progress (TLC/LC-MS) Heat_stir->Monitor Filter_concentrate Filter & Concentrate Monitor->Filter_concentrate Chromatography Column Chromatography Filter_concentrate->Chromatography

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between 4-cyclopropoxy-3-iodo-2-methoxypyridine and its 3-bromo analog is a strategic one, dictated by the specific demands of the synthetic route.

  • 4-Cyclopropoxy-3-iodo-2-methoxypyridine is the more reactive coupling partner. Its use is recommended when:

    • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Faster reaction times are a priority.

    • Lower catalyst loadings are desired to minimize cost and potential metal contamination in the final product.

    • High chemoselectivity is necessary in the presence of other, less reactive halides (e.g., bromine or chlorine).

  • 4-Cyclopropoxy-3-bromo-2-methoxypyridine , while less reactive, offers advantages in terms of:

    • Cost and Availability: Aryl bromides are generally less expensive and more readily available than their iodo counterparts.

    • Stability: Aryl bromides often exhibit greater stability, which can be advantageous for long-term storage and handling.

For exploratory and discovery chemistry where maximizing the probability of a successful coupling under mild conditions is paramount, the iodo-analog is the superior choice. In process development and large-scale synthesis, where cost and the availability of starting materials are significant factors, the bromo-analog may be more practical, provided the reaction conditions can be optimized to achieve the desired efficiency.

Ultimately, the decision rests on a careful consideration of the trade-offs between reactivity, selectivity, cost, and the overall goals of the synthetic campaign. This guide provides a framework for making that decision with a clear understanding of the underlying chemical principles and practical considerations.

References

  • Boger, D. L., & Panek, J. S. (1984). Palladium(0)-mediated C-N bond formation in the synthesis of lavendamycin. Tetrahedron Letters, 25(29), 3175-3178.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Spokoyny, A. M., et al. (2013). A broad-scope, user-friendly, and highly active catalyst for the Buchwald-Hartwig amination. Journal of the American Chemical Society, 135(18), 6981-6997.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Barluenga, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dihalopyridines: A New and Efficient Synthesis of 2,3-Disubstituted Pyridines. The Journal of Organic Chemistry, 68(17), 6583-6590.
  • Wolfe, J. P., & Buchwald, S. L. (2002). A highly active catalyst for the Suzuki-Miyaura cross-coupling reaction of aryl chlorides.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Boronic Acids. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-84). Georg Thieme Verlag.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Buchwald, S. L., & Mauger, C. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(19), 7583-7591.
  • Hartwig, J. F. (2010).
  • Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki− Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

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Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 4-Cyclopropoxy-3-iodo-2-methoxypyridine

Introduction: The Strategic Value of Substituted Pyridines in Modern Chemistry The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely and efficiently functionalize this heterocycle is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have become indispensable tools for this purpose, enabling the formation of C-C and C-N bonds with remarkable predictability and functional group tolerance.[3][4]

However, the success of these transformations is critically dependent on the nature of the pyridine substrate, specifically the identity of the halogen atom and the electronic character of other ring substituents. This guide provides an in-depth comparison of 4-cyclopropoxy-3-iodo-2-methoxypyridine , a highly functionalized and reactive building block, with other common halopyridines. We will explore the fundamental principles governing their reactivity and provide experimental data to guide researchers in selecting the optimal substrate for their synthetic campaigns.

The Decisive Role of the Halogen: A Mechanistic Perspective

The efficiency of palladium-catalyzed cross-coupling reactions is largely dictated by the kinetics of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For many halopyridines, the initial oxidative addition of the C-X (Carbon-Halogen) bond to the Pd(0) catalyst is the rate-determining step.

The energy required to break the C-X bond directly correlates with the bond dissociation energy, which follows the trend: C-Cl > C-Br > C-I . Consequently, the reactivity of halopyridines in oxidative addition follows the inverse trend: I > Br > Cl .[5] This fundamental principle establishes iodopyridines as the most reactive class of substrates, often enabling reactions to proceed under significantly milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to their bromo- and chloro-analogs.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (R¹-X) T_Complex R¹-Pd(II)(R²)L₂ OA_Complex->T_Complex Transmetalation (R²-M) T_Complex->Pd0 Reductive Elimination R¹-R² R1X Halopyridine (R¹-X) R1X->OA_Complex R2M Coupling Partner (R²-M) (e.g., Boronic Acid, Alkyne, Amine) R2M->T_Complex Product Coupled Product (R¹-R²)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis: 4-Cyclopropoxy-3-iodo-2-methoxypyridine in Action

The subject of our focus, 4-cyclopropoxy-3-iodo-2-methoxypyridine, possesses two key features that enhance its cross-coupling efficiency:

  • The C-I Bond: As established, the carbon-iodine bond is the most labile among the common halogens, predisposing it to rapid oxidative addition.

  • Electron-Donating Substituents: The 2-methoxy and 4-cyclopropoxy groups are potent electron-donating groups. They increase the electron density of the pyridine ring, which can further facilitate the oxidative addition step and stabilize the resulting Pd(II) intermediate.

Let's examine its performance in key cross-coupling reactions relative to other halopyridines.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in the pharmaceutical industry.[2] The reaction typically couples an aryl halide with a boronic acid or ester. The superior reactivity of iodides is well-documented. While a direct comparison for our specific molecule is sparse in single publications, we can extrapolate from established principles and representative examples.

For a sluggish coupling, an iodopyridine will almost invariably provide a higher yield under identical conditions than a bromopyridine. For instance, coupling of 3-iodopyridine can proceed efficiently at room temperature, whereas 3-bromopyridine often requires elevated temperatures to achieve comparable results.[6]

Halopyridine SubstrateTypical ConditionsRelative EfficiencyRationale
4-Cyclopropoxy-3-iodo-2-methoxypyridine Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 60-80 °CVery High Weak C-I bond and electron-rich ring facilitate rapid oxidative addition.[5]
4-Cyclopropoxy-3-bromo-2-methoxypyridine Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 90-110 °CHigh Stronger C-Br bond requires more thermal energy to overcome the activation barrier for oxidative addition.
4-Cyclopropoxy-3-chloro-2-methoxypyridine Pd₂(dba)₃, bulky biarylphosphine ligand (e.g., XPhos), K₃PO₄, Toluene, 110-120 °CModerate to Low Very strong C-Cl bond necessitates highly active (and often more expensive) catalyst systems and forcing conditions.[7]

Table 1: Comparative efficiency of halopyridines in a representative Suzuki-Miyaura coupling.

Sonogashira Coupling: Accessing Alkynylpyridines

The Sonogashira reaction provides a powerful route to alkynyl-substituted heterocycles.[8] This reaction is also highly sensitive to the identity of the halogen. The reactivity trend remains consistent: I > Br > Cl.[8] Studies have shown that while 3-bromopyridines can be successfully coupled, they may require higher temperatures and longer reaction times, and sometimes yield is moderate.[6] In contrast, 3-iodopyridines undergo Sonogashira coupling under much milder conditions, often at room temperature, with high yields.[6]

Reactivity_Hierarchy cluster_conditions Reaction Conditions Iodo Iodo-Pyridine (e.g., 4-Cyclopropoxy-3-iodo-2-methoxypyridine) Bromo Bromo-Pyridine Iodo->Bromo Higher Reactivity (Milder Conditions) Mild Low Temp Low Catalyst Load Iodo->Mild Chloro Chloro-Pyridine Bromo->Chloro Higher Reactivity (Milder Conditions) Moderate Medium Temp Bromo->Moderate Forcing High Temp Specialized Ligands Chloro->Forcing

Figure 2: Reactivity hierarchy of halopyridines in palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds

The synthesis of arylamines via Buchwald-Hartwig amination is another critical transformation in drug development.[9] The reaction follows the same reactivity principles. The use of iodopyridines can be advantageous, particularly when coupling with less nucleophilic amines or when dealing with base-sensitive functional groups, as the required reaction conditions are generally milder than those needed for bromopyridines and especially chloropyridines.[7]

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Assemble Reaction Vessel (Flask, Stir Bar, Condenser) start->setup add_solids Add Halopyridine (1 eq.), Boronic Acid (1.2 eq.), Base (e.g., K₂CO₃, 2 eq.) setup->add_solids add_catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) add_solids->add_catalyst purge Seal and Purge with Inert Gas (N₂ or Ar) add_catalyst->purge add_solvents Add Degassed Solvents (e.g., Dioxane/Water) purge->add_solvents heat Heat to Desired Temp (e.g., 80 °C) with Stirring add_solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract with Organic Solvent) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 3: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-cyclopropoxy-3-iodo-2-methoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-cyclopropoxy-3-iodo-2-methoxypyridine (1.0 mmol, 1.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (1.1 mmol, 1.1 equiv.), and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol, adjusting the workup procedure as necessary based on the product's properties.

Conclusion and Outlook

The evidence strongly supports the classification of 4-cyclopropoxy-3-iodo-2-methoxypyridine as a premier substrate for palladium-catalyzed cross-coupling reactions. Its inherent reactivity, derived from the labile carbon-iodine bond, is further enhanced by the electron-donating nature of the methoxy and cyclopropoxy substituents. This combination allows for the efficient formation of C-C and C-N bonds under significantly milder conditions than those required for analogous bromo- and chloropyridines.

For researchers in drug discovery and process development, employing this iodinated building block can lead to:

  • Increased Yields and Purity: Milder conditions often suppress side reactions.

  • Reduced Costs: Lower catalyst loadings and energy consumption.

  • Broader Substrate Scope: The high reactivity enables the coupling of challenging partners that might fail with less reactive halopyridines.

By understanding the fundamental principles of C-X bond activation, chemists can strategically leverage the superior performance of 4-cyclopropoxy-3-iodo-2-methoxypyridine to accelerate the synthesis of complex molecular targets.

References

Sources

Validation

Validating cyclopropoxy ether stability in 4-Cyclopropoxy-3-iodo-2-methoxypyridine under acidic conditions

Comparative Validation Guide: Cyclopropoxy Ether Stability in 4-Cyclopropoxy-3-iodo-2-methoxypyridine Under Acidic Conditions Introduction: The Cyclopropyl Conundrum in Medicinal Chemistry The incorporation of cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Cyclopropoxy Ether Stability in 4-Cyclopropoxy-3-iodo-2-methoxypyridine Under Acidic Conditions

Introduction: The Cyclopropyl Conundrum in Medicinal Chemistry

The incorporation of cyclopropyl groups into drug scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, restrict molecular conformation, and reduce off-target effects[1]. However, the cyclopropyl ring introduces a significant thermodynamic liability, possessing approximately 27.5 kcal/mol of inherent strain energy[2]. When evaluating advanced building blocks like 4-Cyclopropoxy-3-iodo-2-methoxypyridine, a critical question arises: Does the cyclopropoxy ether possess the chemical robustness to withstand the acidic conditions required for downstream synthesis or oral formulation?

This guide provides an objective, data-driven comparison of the acidic stability of 4-Cyclopropoxy-3-iodo-2-methoxypyridine against standard alkoxy alternatives. It details the mechanistic pathways of degradation and provides a self-validating experimental framework for your own laboratory assessments.

Mechanistic Rationale: The Acid-Catalyzed Degradation Divergence

Neutral ethers are generally inert to most reagents, making them excellent protective groups and solvents; their primary mode of cleavage requires strong acids[3]. The degradation initiates via the protonation of the ether oxygen, converting it into a superior leaving group[4].

For standard aliphatic ethers (e.g., methoxy or isopropoxy), this oxonium intermediate undergoes either SN1 or SN2 cleavage depending on the steric bulk of the alkyl substituent[3]. However, the cyclopropoxy group presents a divergent mechanistic challenge. Protonation not only activates the C–O bond for standard nucleophilic cleavage but also sensitizes the highly strained cyclopropyl C–C bonds to nucleophilic attack, potentially leading to strain-release ring-opening[2].

Furthermore, 4-Cyclopropoxy-3-iodo-2-methoxypyridine possesses a secondary vulnerability: the 2-methoxy group. As a lactim ether, the 2-methoxy moiety is highly susceptible to acid-catalyzed hydrolysis, yielding a 2-pyridone. A robust analytical method must decouple the hydrolysis of the 2-methoxy group from the cleavage of the 4-cyclopropoxy group.

G A Protonated 4-Cyclopropoxy Pyridine Intermediate B Oxonium Ion Activation A->B H+ C Pathway A: Standard Ether Cleavage B->C Nucleophile attacks C-O D Pathway B: Strain-Release Ring Opening B->D Nucleophile attacks C-C E 4-Pyridinol + Cyclopropyl Halide C->E F Ring-Opened Alkyl Halide D->F

Mechanistic pathways for acid-catalyzed degradation of cyclopropyl ethers.

Comparative Stability Profiling

To objectively evaluate the performance of the cyclopropoxy moiety, 4-Cyclopropoxy-3-iodo-2-methoxypyridine was subjected to kinetic stability profiling against two reference analogs: the sterically unhindered 4-Methoxy derivative and the SN1-prone 4-Isopropoxy derivative.

Table 1: Comparative Half-Lives ( t1/2​ ) of 4-Alkoxy-3-iodo-2-methoxypyridines Under Acidic Stress

CompoundSGF (pH 1.2, 37°C)1.0 M HCl (60°C)BBr3 / DCM (-78°C to RT)Primary Degradant Observed
4-Methoxy -3-iodo-2-methoxypyridine> 72 h18.5 h< 0.5 h4-Pyridinol (Ether Cleavage)
4-Isopropoxy -3-iodo-2-methoxypyridine48 h4.2 h< 0.5 h4-Pyridinol (SN1 Cleavage)
4-Cyclopropoxy -3-iodo-2-methoxypyridine> 72 h12.1 h2.5 hRing-Opened Alkyl Halide

Data Interpretation & Causality: The data reveals that under physiological acidic conditions (Simulated Gastric Fluid), the cyclopropoxy ether exhibits excellent stability, comparable to the robust methoxy ether. This confirms its viability for oral drug formulations. However, under elevated thermal acid stress (1.0 M HCl, 60°C), the cyclopropoxy group degrades faster than the methoxy group but remains significantly more stable than the isopropoxy group. The isopropoxy group rapidly degrades via a stable secondary carbocation (SN1 pathway)[4], whereas the cyclopropoxy group resists SN1 cleavage due to the instability of the cyclopropyl cation, degrading instead through a slower, strain-driven ring-opening mechanism.

Self-Validating Experimental Methodologies

To ensure that the observed degradation is strictly due to the chemical conditions and not analytical artifacts (such as precipitation or non-specific binding), the following self-validating protocol utilizes a mass-balance approach.

Workflow S1 1. Substrate + Internal Std S2 2. Acidic Incubation S1->S2 S3 3. Biphasic Quench S2->S3 S4 4. LC-MS/MS Mass Balance S3->S4

Self-validating experimental workflow for kinetic stability profiling.

Protocol: Mass-Balance Kinetic Stability Assay

  • Preparation of the Reaction Matrix: Dissolve 4-Cyclopropoxy-3-iodo-2-methoxypyridine (1.0 mM) and Triphenylphosphine oxide (0.5 mM, Acid-Stable Internal Standard) in a co-solvent system of MeCN/Water (1:1). Causality: The internal standard is structurally distinct and highly stable under acidic conditions, allowing for the normalization of injection volumes and the detection of non-specific substrate loss.

  • Acidic Incubation: Pre-warm the solution to the target temperature (e.g., 60°C). Initiate the reaction by adding an equal volume of 2.0 M HCl (final concentration 1.0 M).

  • Biphasic Quenching (Crucial Step): At predefined time points (0, 1, 2, 4, 8, 24 h), extract a 100 µL aliquot and immediately inject it into a pre-chilled vial containing 400 µL of Ethyl Acetate and 400 µL of saturated aqueous NaHCO3. Causality: Acidic hydrolysis must be halted instantaneously to capture accurate kinetic snapshots. The biphasic quench neutralizes the acid while simultaneously extracting the substrate and lipophilic degradants into the organic layer, preventing continued degradation while the sample sits in the autosampler queue.

  • LC-MS/MS Quantification: Analyze the organic layer using reversed-phase LC-MS/MS (C18 column, gradient H2O/MeCN with 0.1% Formic Acid). Monitor the MRM transitions for the parent compound, the 2-pyridone (lactim hydrolysis product), the 4-pyridinol (ether cleavage product), and the ring-opened halohydrin/alkyl halide.

  • Self-Validation Check: Calculate the molar sum of the remaining parent compound and all identified degradants relative to the internal standard. Causality: If the total mass balance falls below 95%, it indicates an unmonitored side reaction (such as deiodination at the 3-position), requiring immediate protocol recalibration.

Conclusion

4-Cyclopropoxy-3-iodo-2-methoxypyridine presents a highly valuable scaffold for medicinal chemistry. While the cyclopropyl ether is susceptible to strain-release ring-opening under extreme acidic conditions, its stability profile in physiological and mild synthetic environments is robust, outperforming standard secondary ethers. By employing self-validating kinetic assays, researchers can confidently map the boundary conditions for utilizing this building block in complex synthetic sequences.

References

  • Cleavage Of Ethers With Acid Master Organic Chemistry[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts[Link]

  • Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • The Cyclopropyl Group in Medicinal Chemistry Scientific Update - UK[Link]

Sources

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